molecular formula C10H6O8 B1605820 Benzene-1,2,3,4-tetracarboxylic acid CAS No. 476-73-3

Benzene-1,2,3,4-tetracarboxylic acid

Cat. No.: B1605820
CAS No.: 476-73-3
M. Wt: 254.15 g/mol
InChI Key: GCAIEATUVJFSMC-UHFFFAOYSA-N
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Description

Benzene-1,2,3,4-tetracarboxylic acid is a useful research compound. Its molecular formula is C10H6O8 and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,3,4-tetracarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAIEATUVJFSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197218
Record name Benzene-1,2,3,4-tetracarboxylic acid
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Molecular Weight

254.15 g/mol
Source PubChem
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CAS No.

476-73-3
Record name 1,2,3,4-Benzenetetracarboxylic acid
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Record name Benzene-1,2,3,4-tetracarboxylic acid
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Record name Benzene-1,2,3,4-tetracarboxylic acid
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Record name Benzene-1,2,3,4-tetracarboxylic acid
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Foundational & Exploratory

Technical Guide: Synthesis Pathways for Benzene-1,2,3,4-tetracarboxylic Acid (Mellophanic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Benzene-1,2,3,4-tetracarboxylic acid (Mellophanic Acid) is a critical yet challenging isomer of the benzenetetracarboxylic acid family. Unlike its symmetric counterpart, pyromellitic acid (1,2,4,5-isomer), mellophanic acid possesses a crowded vicinal substitution pattern. This steric congestion creates unique reactivity profiles desirable for specialized polyimides and plasticizers, but it also complicates synthesis due to rapid anhydride formation and difficult isomer separation.

This guide details two distinct, high-fidelity synthesis pathways selected for their reliability and scientific rigor:

  • The Industrial Standard: Liquid-phase catalytic oxidation of 1,2,3,4-tetramethylbenzene (Prehnitene).

  • The Green Route (2023): A novel bio-sourced synthesis starting from Galactaric acid.[1]

Retrosynthetic Logic

The synthesis of mellophanic acid is governed by the availability of the aromatic core.

  • Petrochemical Approach: Relies on the oxidation of alkyl side chains. The challenge is obtaining pure 1,2,3,4-tetramethylbenzene, as it often co-exists with durene (1,2,4,5) and isodurene (1,2,3,5).

  • De Novo Assembly: Constructs the benzene ring via Diels-Alder cycloaddition, bypassing the isomer separation issue entirely.

Retrosynthesis Target Benzene-1,2,3,4- tetracarboxylic Acid Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Oxidation Liquid Phase Oxidation (Co/Mn/Br Catalyst) Prehnitene->Oxidation Oxidation->Target Industrial Route Galactaric Galactaric Acid (Bio-sourced) Pyrone Pyrone Intermediate Galactaric->Pyrone DielsAlder Diels-Alder Cycloaddition (+ Diethyl Fumarate) Pyrone->DielsAlder DielsAlder->Target Green Route

Figure 1: Retrosynthetic landscape comparing the oxidative petrochemical route against the de novo bio-sourced assembly.

Pathway A: Catalytic Liquid-Phase Oxidation (Scalable)

This is the preferred method for scale-up. It utilizes the "Amoco-type" catalyst system (Co/Mn/Br), which allows for the oxidation of methyl groups to carboxylic acids using molecular oxygen.

Mechanism & Causality

The reaction proceeds via a free-radical chain mechanism.

  • Initiation: The Co(III) species generates a benzyl radical from the methyl group.

  • Propagation: The bromide ion acts as a chain transfer agent, regenerating the active metal species and preventing the build-up of inhibitory aldehydes.

  • Selectivity: The vicinal nature of the methyl groups in prehnitene causes steric hindrance. High temperatures are required to ensure the oxidation of the final methyl group, which is often resistant due to electron-withdrawing effects from adjacent newly formed carboxyl groups.

Experimental Protocol

Safety Warning: This reaction involves high-pressure oxygen and acetic acid at high temperatures. Use a rated Hastelloy or Titanium autoclave.

Reagents:

  • Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate

  • Promoter: Hydrobromic acid (48% aq) or Sodium Bromide

Workflow:

  • Charge: Load the autoclave with Prehnitene (1.0 eq), AcOH (10-15 vol), Co(OAc)₂ (0.01 eq), Mn(OAc)₂ (0.01 eq), and HBr (0.02 eq).

  • Pressurize: Purge with N₂, then pressurize with Air/O₂ to 2.0–3.0 MPa.

  • Reaction: Heat to 190–210°C . Maintain agitation (1000 rpm) to overcome mass transfer limitations of O₂ into the liquid phase.

  • Duration: Run for 60–90 minutes. Monitor O₂ uptake; reaction is complete when uptake plateaus.

  • Workup: Cool to 80°C. Vent pressure. The product, Mellophanic Acid, has lower solubility in cold acetic acid than the intermediates but may require concentration or addition of water to precipitate fully.

Key Optimization Insight: If the reaction stalls at the tricarboxylic acid stage, add a "post-oxidation" hold at 220°C for 30 minutes. The electron-withdrawing carboxyl groups deactivate the ring, making the final methyl group difficult to oxidize without higher energy input [1].

Pathway B: Bio-Sourced De Novo Synthesis (High Purity)

For pharmaceutical applications requiring isomer-free material, this recent pathway (Truscello et al., 2023) is superior. It constructs the benzene ring from non-aromatic precursors, eliminating the risk of contaminating isomers like pyromellitic acid.

Reaction Scheme
  • Precursor: Galactaric acid (derived from pectin/sugar beet pulp).

  • Intermediate: Conversion to 2-pyrone derivatives.

  • Cyclization: Diels-Alder reaction with diethyl fumarate followed by aromatization.[2]

BioPathway Step1 Galactaric Acid Step2 Pyrone Formation (H2SO4/EtOH) Step1->Step2 Dehydration Step3 Diels-Alder (+ Diethyl Fumarate) Step2->Step3 Cycloaddition Step4 Aromatization (- CO2) Step3->Step4 Final Mellophanic Acid Step4->Final Hydrolysis

Figure 2: The bio-sourced workflow converting sugar-derived acids to aromatics.

Detailed Protocol (Adapted from Truscello et al., 2023)

Step 1: Synthesis of Pyrone Intermediate

  • Suspend Galactaric acid in ethanol with catalytic H₂SO₄.

  • Reflux for 24 hours. The acid catalyzes dehydration and esterification to yield ethyl 3-hydroxy-2-oxo-2H-pyran-6-carboxylate.

  • Purification: Extract with dichloromethane (DCM), wash with water, and dry.[3]

Step 2: Diels-Alder Cycloaddition

  • Reactants: Mix the Pyrone intermediate (1.0 eq) with Diethyl fumarate (2.0 eq) and DABCO (2.0 eq) in Acetonitrile.

  • Conditions: Stir at 50°C for 24 hours.

  • Mechanism: The pyrone acts as the diene. Following the [4+2] cycloaddition, the bridgehead eliminates CO₂ (retro-Diels-Alder) to form the aromatic ring.

  • Product: 2,3,4-Tris(ethoxycarbonyl)benzoic acid derivatives.[2][3]

Step 3: Hydrolysis to Mellophanic Acid

  • Disperse the ester intermediate in 2M NaOH.

  • Reflux for 24 hours to saponify all ester groups.

  • Acidify with conc. HCl to pH 1.[2][3]

  • Isolation: Evaporate water. Extract the solid residue with THF (Mellophanic acid is soluble; inorganic salts are not). Filter and evaporate THF to obtain the crude tetra-acid [2].

Purification Strategy: The Anhydride Loop

Direct recrystallization of this compound is difficult due to its high polarity and water solubility. The most robust purification method involves converting it to Mellophanic Dianhydride (MEDA) and then hydrolyzing it back.

The Protocol[1][2][3][4]
  • Dehydration: Suspend crude acid in Acetic Anhydride (Ac₂O). Reflux for 4-6 hours.

    • Why: This converts the vicinal carboxylic acids into the dianhydride. Isomers like isophthalic derivatives (if present) cannot form cyclic anhydrides as easily or have vastly different solubilities.

  • Isolation: Cool the mixture. MEDA will precipitate as a brown/tan solid. Filter and wash with dry ethyl acetate.

  • Sublimation (Optional): For drug-grade purity, sublime the anhydride at 200–220°C under vacuum.

  • Hydrolysis: Boil the pure MEDA in distilled water for 2 hours. The anhydride rings open to yield pure this compound.

Characterization Data

Use the following data to validate your product.

ParameterValue / DescriptionNotes
Appearance White crystalline solidTurns slightly tan upon air oxidation if impure.
Melting Point 238–240 °C (Decomposes)Often melts with dehydration to the anhydride.
1H NMR δ 7.90 (s, 2H) ppmSolvent: DMSO-d6.[3] Symmetric singlet indicates purity.
13C NMR δ 167.7, 166.8, 134.0, 133.2, 129.9 ppmDistinct carbonyl peaks distinguish it from isomers.
Solubility Soluble in Water, THF, DMSO.Insoluble in non-polar solvents (Hexane, Toluene).

Diagnostic Tip: If your 1H NMR shows a singlet at δ 8.2-8.3 ppm, you likely have Pyromellitic acid (1,2,4,5-isomer) contamination. Mellophanic protons are shielded relative to Pyromellitic due to the ortho crowding effects.

References

  • Lyu, Q., Cai, Y., Wang, S., Sun, W., & Zhao, L. (2020).[2] Experiments and Kinetic Modeling on the Co/Mn/Br Catalyzed Oxidation of Prehnitene to Mellophanic Acid in the Liquid Phase.[2] Industrial & Engineering Chemistry Research, 59(43), 19226–19234.

  • Truscello, A., Colletti, S., Gambarotti, C., Ortenzi, M. A., Gazzotti, S., & Galimberti, M. S. (2023).[2] Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9721–9728. [2]

  • Zou, B., Stellmach, K. A., Luo, S. M., Gebresilassie, F. L., Zhang, C. K., Bass, A. D., Janzen, D. E., & Cao, D. D. (2022).[4] Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(20), 13605–13614. [5]

Sources

Technical Whitepaper: Crystal Structure & Engineering of Benzene-1,2,3,4-tetracarboxylic Acid

[1]

Executive Summary

This compound (Mellophanic acid) represents a unique challenge in crystal engineering due to its high density of vicinal functional groups.[1] Unlike its symmetric isomer Pyromellitic acid (1,2,4,5-substitution), Mellophanic acid exhibits significant steric crowding, forcing carboxyl groups out of the aromatic plane.[1] This guide analyzes the structural consequences of this crowding, detailing the supramolecular synthons, hydration patterns, and protocols for utilizing this ligand in Metal-Organic Framework (MOF) synthesis.[1]

Part 1: Crystallographic Profile & Isomer Distinction[1]

The Vicinal Crowding Effect

The defining feature of the 1,2,3,4-isomer is the "vicinal repulsion" between four adjacent carboxylic acid groups.[1] In crystalline form, this steric strain prevents the molecule from achieving a planar conformation, which is thermodynamically preferred for conjugation.[1]

  • Conformation: To minimize repulsion, the carboxyl groups at positions 2 and 3 typically rotate significantly out of the benzene plane (often >60°), while groups at 1 and 4 may remain closer to the plane.[1]

  • Comparison:

    • Mellophanic (1,2,3,4): Non-planar, lower symmetry, forms complex hydrogen-bonded helices or waves.[1]

    • Pyromellitic (1,2,4,5): Centrosymmetric, can be planar, typically forms sheet-like structures.[1]

Crystal Data Specifications

While unit cell parameters vary by solvation state (anhydrous vs. hydrate), the following representative data characterizes the structural landscape of Mellophanic acid derivatives and its coordination polymers.

ParameterDescription
IUPAC Name This compound
Common Name Mellophanic acid
Formula C₁₀H₆O₈
Crystal System Typically Monoclinic or Triclinic
Space Group P2₁/c (common for hydrates) or P-1
Key Motif Intramolecular H-bonds (between adjacent COOH) and Intermolecular dimers
Hydration Highly hygroscopic; stable as dihydrate or sesquihydrate

Part 2: Supramolecular Architecture

Primary Synthons

The crystal packing is dominated by the competition between intramolecular hydrogen bonding (stabilizing the twisted conformation) and intermolecular bonding (linking molecules into networks).[1]

  • The Carboxylic Dimer (

    
    ):  The classic two-point hydrogen bond synthon between carboxyl groups of adjacent molecules.[1] In Mellophanic acid, steric hindrance often disrupts this, favoring water-bridged interactions in hydrated forms.[1]
    
  • Water Bridges: In the dihydrate form, water molecules act as donors and acceptors, bridging the "gaps" created by the twisted carboxyl groups.[1] This creates a 3D hydrogen-bonded network that is more robust than the anhydrous packing.[1]

Visualization of Steric Strain

The following diagram illustrates the logical flow from molecular structure to supramolecular assembly, highlighting the impact of steric crowding.

Gcluster_0Molecular Levelcluster_1Conformational Responsecluster_2Supramolecular AssemblyMThis compoundSSteric Crowding (Vicinal Groups)M->STOut-of-Plane Twisting(Positions 2 & 3)S->TForces rotationHDisrupted PlanarityT->HDIntermolecular H-Bonds(3D Network)H->DDirects packingWWater Bridging(Hydrate Stabilization)H->WCreates voids for solventW->DStabilizes

Figure 1: Structural logic flow demonstrating how vicinal steric crowding dictates the non-planar conformation and subsequent hydration dependence of Mellophanic acid crystals.

Part 3: Experimental Protocols

Purification & Crystal Growth

Commercial samples of Mellophanic acid often contain isomers (Prehnitic or Pyromellitic).[1] The most reliable method to obtain high-quality crystals is via the anhydride intermediate , followed by slow hydrolysis.[1]

Protocol: Anhydride-Mediated Recrystallization[1]

Objective: Isolate pure Mellophanic acid crystals from crude isomeric mixtures.

  • Dehydration (Anhydride Formation):

    • Dissolve crude acid in excess Acetic Anhydride .[1]

    • Reflux for 2 hours.[1] Mellophanic acid converts to Mellophanic Dianhydride (forms a 5-membered ring between C1-C2 and C3-C4).[1]

    • Note: This step removes isomers that cannot form intramolecular anhydrides easily or have different solubility profiles.[1]

    • Cool to 0°C. Filter the precipitated dianhydride.[1]

  • Hydrolysis & Crystallization:

    • Suspend the purified dianhydride in deionized water (1g per 20mL).[1]

    • Heat to 80°C with stirring until the solid fully dissolves (hydrolysis to acid).

    • Filtration: Hot filter to remove insoluble particulates.[1]

    • Growth: Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate).

    • Harvest: Colorless prisms of the dihydrate typically form over 24-48 hours.[1]

Workflow Diagram

ProtocolStartCrude Mixture(Isomers)Step1Reflux inAcetic AnhydrideStart->Step1DehydrationInterMellophanicDianhydride(Precipitate)Step1->InterFilterStep2Hydrolysis(Water, 80°C)Inter->Step2DissolveFinalPure AcidCrystals(Dihydrate)Step2->FinalSlow Cool

Figure 2: Purification workflow utilizing the dianhydride intermediate to ensure phase purity before crystallization.

Part 4: Applications in Crystal Engineering (MOFs)

Mellophanic acid is a versatile ligand for Metal-Organic Frameworks (MOFs) .[1] Its "bent" geometry allows for the formation of helical chains and complex topologies that are inaccessible with linear linkers like terephthalic acid.[1]

Case Study: Zn(II)-Mellophanate Frameworks

Research indicates that reacting Mellophanic acid with Zn(II) salts in the presence of N-donor ligands (like bis-imidazole) yields chiral 3D frameworks.

  • Mechanism: The carboxylate groups at 1,2,3,4 positions coordinate to Zinc clusters in a bridging mode.[1]

  • Topology: The steric twist of the ligand imparts a helicity to the coordination polymer chains, often resulting in spontaneous resolution of chiral MOFs from achiral precursors.[1]

Data Summary: Ligand vs. MOF[1]
FeatureFree Ligand (Acid)Ligand in MOF (e.g., Zn-based)
Protonation Fully protonated (COOH)Deprotonated (COO⁻)
Geometry Twisted, flexibleRigidified by metal coordination
Interaction H-bonds (O-H...O)Coordination bonds (Zn-O)
Dimensionality 0D (Discrete) or 1D (Chains)2D Layers or 3D Networks

References

  • Cambridge Structural Database (CSD) . Search for Refcode: this compound. CCDC. [Link][1]

  • Mellophanic Dianhydride Synthesis . Biosourced Aromatic Derivatives in the Upcycling of Recycled PET. ACS Sustainable Chemistry & Engineering.[1][2] [Link][1]

  • MOF Assembly . Assembly of 1,2,3,4-Benzenetetracarboxylic Acid and Zinc(II) Metal Centers.[1] ResearchGate. [Link]

  • Isomer Properties . Phthalic Acids and Other Benzenepolycarboxylic Acids.[1][3] Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

Spectroscopic data (NMR, IR, Mass Spec) of Benzene-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Molecular Identification

Executive Summary

Benzene-1,2,3,4-tetracarboxylic acid, commonly known as Mellophanic Acid (CAS: 479-47-0), is a critical isomer of the benzenetetracarboxylic acid family.[1][2] Unlike its more symmetrical counterpart, Pyromellitic acid (1,2,4,5-isomer), Mellophanic acid possesses a unique vicinal substitution pattern that dictates its reactivity, particularly its tendency to form cyclic dianhydrides (Mellophanic dianhydride, MEDA) upon thermal treatment.

This guide provides a rigorous spectroscopic profile of Mellophanic acid. It moves beyond static data listing to explain the causality between the molecule's


 symmetry and its spectral signatures. The protocols detailed below are designed to be self-validating, ensuring that researchers can distinguish the free acid from its dehydration products—a common analytical pitfall.
Part 1: Structural Logic & Symmetry Analysis

To interpret the spectra correctly, one must first understand the molecule's symmetry.

  • Symmetry Elements: The molecule possesses a

    
     axis passing between the C2-C3 and C5-C6 bonds.
    
  • Proton Equivalence: The protons at positions 5 and 6 are chemically and magnetically equivalent.

  • Carbon Equivalence:

    • C1 and C4 are equivalent.

    • C2 and C3 are equivalent.

    • C5 and C6 are equivalent.

    • Carboxyl carbons at positions 1/4 are equivalent, and those at 2/3 are equivalent.

Impact on Spectroscopy: This symmetry dictates that the 1H NMR spectrum must show a single aromatic signal , despite the presence of two protons. Any splitting or multiplicity in the aromatic region suggests a loss of symmetry (e.g., partial esterification or anhydride formation).

Part 2: Spectroscopic Profiling (The Core)
1. Nuclear Magnetic Resonance (NMR)

Solvent Selection: Mellophanic acid has poor solubility in non-polar solvents (


). DMSO-d6  is the required solvent for characterization.

Table 1: Consolidated NMR Data (in DMSO-d6)

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1H 7.90 Singlet (s)2HAr-H (C5, C6)Diagnostic of high symmetry (

).
1H 12.0 - 14.0Broad (br)4H-COOH Exchangeable protons; shift varies with concentration/water content.
13C 167.7Singlet-C =O (Outer)C1/C4 Carboxyls (tentative assignment based on steric freedom).
13C 166.8Singlet-C =O (Inner)C2/C3 Carboxyls (sterically crowded).
13C 134.0Singlet-Ar-C (quat)C1/C4 ipso carbons.
13C 133.2Singlet-Ar-C (quat)C2/C3 ipso carbons.
13C 129.9Singlet-Ar-C -HC5/C6 methine carbons.

Technical Note: The singlet at 7.90 ppm is the primary purity indicator. If you observe doublets in this region, your sample likely contains the 1,2,3,5-isomer (Prehnitic acid) or incomplete hydrolysis products.

2. Infrared Spectroscopy (FTIR)

The critical challenge in IR analysis of Mellophanic acid is avoiding thermal dehydration during sample preparation (e.g., grinding in a KBr pellet can generate local heat).

Table 2: Diagnostic IR Bands

Frequency (

)
IntensityVibration ModeDiagnostic Value
2500 - 3300 Broad, StrongO-H StretchIndicates free carboxylic acid (H-bonded dimer). Absence indicates anhydride.
1680 - 1720 Very StrongC=O StretchTypical for aromatic carboxylic acids.
1780 & 1850 Medium/WeakC=O (Anhydride)Contamination Warning: If these bands appear, the sample has partially dehydrated to the dianhydride.
~1580 MediumC=C AromaticRing skeletal vibrations.
3. Mass Spectrometry (MS)

Direct ionization of polycarboxylic acids can be difficult due to low volatility and thermal instability.

  • Method A: ESI-MS (Negative Mode)

    • Target Ion:

      
      
      
    • m/z: 253.0

    • Mechanism: Deprotonation of one carboxyl group.

    • Fragmentation: Watch for peaks at m/z 209 (

      
      ) and m/z 235 (
      
      
      
      ).
  • Method B: GC-MS (Derivatization Required)

    • Protocol: Treat sample with diazomethane or

      
       to form the tetramethyl ester.
      
    • Target Ion (Ester):

      
       at m/z 310.
      
    • Advantage: Provides superior chromatographic resolution and library matching.

Part 3: Experimental Protocols
Protocol 1: Self-Validating Purity Check (NMR)

Objective: Confirm identity and rule out anhydride formation.

  • Preparation: Dissolve ~10 mg of Mellophanic acid in 0.6 mL of anhydrous DMSO-d6 .

    • Why Anhydrous? Water peaks can obscure the broad carboxylic acid protons.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Validation Check:

    • Pass: A sharp singlet at ~7.90 ppm.

    • Fail (Isomer Impurity): Doublets appearing around 7.6–8.2 ppm.

    • Fail (Anhydride): Complex splitting patterns (loss of symmetry) or shifts in the aromatic region.

Protocol 2: GC-MS Derivatization (Methylation)

Objective: Definitive molecular weight confirmation.[3]

  • Reaction: Dissolve 5 mg sample in 1 mL Methanol. Add 2 drops of conc.

    
    .
    
  • Incubation: Heat at 60°C for 30 minutes in a sealed vial.

  • Extraction: Add 1 mL water and 1 mL Dichloromethane (DCM). Vortex and separate the bottom DCM layer.

  • Analysis: Inject 1 µL of the DCM layer into GC-MS.

  • Data Check: Look for the Tetramethyl benzene-1,2,3,4-tetracarboxylate peak (

    
    ).
    
Part 4: Analytical Workflow Visualization

MellophanicAnalysis Sample Crude Sample (Mellophanic Acid) Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility NMR 1H NMR (DMSO-d6) Target: Singlet @ 7.90 ppm Solubility->NMR Soluble in DMSO IR FTIR Analysis Check: 1780/1850 cm-1 NMR->IR Symmetry Confirmed Result_Fail REJECT Isomer/Anhydride NMR->Result_Fail Doublets Observed MS_Direct ESI-MS (Negative) Target: m/z 253 [M-H]- IR->MS_Direct No Anhydride Bands IR->Result_Fail Anhydride Bands Present Deriv Derivatization (MeOH/H2SO4) MS_Direct->Deriv Signal Unclear Result_Pass CONFIRMED Mellophanic Acid MS_Direct->Result_Pass m/z 253 Found GCMS GC-MS (Ester) Target: m/z 310 Deriv->GCMS GCMS->Result_Pass m/z 310 Found

Figure 1: Decision-matrix for the spectroscopic validation of Mellophanic Acid. Note the parallel confirmation paths via Direct MS and Derivatization.

References
  • Truscello, A., et al. (2023).[1][4] "Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender." ACS Sustainable Chemistry & Engineering, 11(26), 9721–9728. (Source for specific NMR shifts in DMSO-d6). [1]

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center."[3] NIST Chemistry WebBook, SRD 69. (General reference for fragmentation patterns of aromatic polycarboxylic acids).

  • SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Reference for general IR trends of benzenetetracarboxylic isomers).

Sources

A Technical Guide to the Acidity and pKa Values of Benzene-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polyprotic Acidity in Complex Molecules

Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid, is a polyprotic aromatic carboxylic acid with the molecular formula C₁₀H₆O₈[1]. Its structure, featuring four carboxylic acid groups contiguously substituted on a benzene ring, imparts distinct chemical properties that are of significant interest in various scientific disciplines, including materials science and drug development. The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter that governs its behavior in chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of the pKa values of molecules like mellophanic acid is paramount for predicting their solubility, lipophilicity, and interaction with biological targets. This guide provides an in-depth technical overview of the acidity and pKa values of this compound, the factors influencing its ionization, and a robust experimental protocol for their determination.

Understanding the Stepwise Dissociation of this compound

As a tetracarboxylic acid, mellophanic acid undergoes a stepwise dissociation, releasing its four protons in sequential equilibria. Each dissociation step is characterized by a unique pKa value, reflecting the progressive increase in negative charge on the molecule, which makes subsequent proton removal more challenging.

The stepwise dissociation can be represented as follows:

H₄A ⇌ H⁺ + H₃A⁻ (pKa₁) H₃A⁻ ⇌ H⁺ + H₂A²⁻ (pKa₂) H₂A²⁻ ⇌ H⁺ + HA³⁻ (pKa₃) HA³⁻ ⇌ H⁺ + A⁴⁻ (pKa₄)

Several key factors influence the specific pKa values for each dissociation step:

  • Electrostatic Effects: As each proton dissociates, the resulting carboxylate anion introduces a negative charge. This charge electrostatically repels the departing proton in the subsequent dissociation step, leading to a higher pKa value. The proximity of the multiple carboxylic acid groups on the benzene ring amplifies this effect.

  • Inductive and Resonance Effects: The benzene ring itself influences the acidity of the carboxylic acid groups. The carboxyl groups are electron-withdrawing, which tends to stabilize the conjugate base and increase acidity (lower pKa) compared to aliphatic carboxylic acids[2].

  • Intramolecular Hydrogen Bonding: In the partially deprotonated forms of mellophanic acid, intramolecular hydrogen bonds can form between adjacent carboxyl and carboxylate groups. This can stabilize the conjugate base and influence the pKa values.

  • Steric Hindrance: The close proximity of the four carboxylic acid groups can lead to steric hindrance, potentially affecting their solvation and, consequently, their acidity.

Quantitative Acidity: pKa Values of this compound

The experimental determination of the pKa values of polyprotic acids can be influenced by factors such as the ionic strength of the solution during titration experiments[3]. The following table summarizes the reported pKa values for this compound at 25°C.

pKa ValueReported Value
pKa₁2.05[1][4]
pKa₂3.25[1][4]
pKa₃4.73[1][4]
pKa₄6.21[1][4]

Table 1: Experimentally determined pKa values for this compound at 25°C.

The trend of increasing pKa values with each successive deprotonation is clearly evident, consistent with the theoretical considerations of electrostatic repulsion.

Visualizing the Dissociation Pathway

The stepwise deprotonation of this compound can be visualized as a sequential process, with each step corresponding to a specific pKa value.

Dissociation_Pathway H4A H₄A H3A H₃A⁻ H4A->H3A pKa₁ = 2.05 H2A H₂A²⁻ H3A->H2A pKa₂ = 3.25 HA3 HA³⁻ H2A->HA3 pKa₃ = 4.73 A4 A⁴⁻ HA3->A4 pKa₄ = 6.21

Caption: Stepwise dissociation of this compound.

Experimental Determination of pKa Values: A Protocol for Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values of polyprotic acids[5][6]. The following protocol outlines a self-validating system for the accurate measurement of the pKa values of this compound.

Principle

A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored continuously as the base is added. The pKa values can be determined from the resulting titration curve, specifically at the half-equivalence points where the pH is equal to the pKa[7][8].

Materials and Reagents
  • This compound (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or precision manual burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Acid Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the acid in a known volume of CO₂-free deionized water in a volumetric flask.

    • Add a calculated amount of KCl to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration Setup:

    • Pipette a precise volume of the prepared acid solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the beaker.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the final equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence points from the inflection points of the titration curve. For a tetracarboxylic acid, four equivalence points are expected.

    • The pKa values are determined from the pH at the half-equivalence points. For example, pKa₁ is the pH at half the volume of NaOH required to reach the first equivalence point.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution (with constant ionic strength) setup Assemble Titration Apparatus prep_acid->setup prep_base Standardize NaOH Solution prep_base->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate Acid with NaOH (record pH vs. volume) setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Identify Equivalence Points plot_curve->find_ep det_pka Determine pKa values (at half-equivalence points) find_ep->det_pka

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Drug Development and Materials Science

A thorough understanding of the acidity and pKa values of this compound is crucial for its application in several fields:

  • Drug Development: The ionization state of a drug molecule, governed by its pKa, significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties[9][10]. For acidic drugs, the pKa determines the extent of ionization at physiological pH, which in turn affects their ability to cross biological membranes and interact with their target receptors.

  • Materials Science: this compound and its derivatives can serve as building blocks for metal-organic frameworks (MOFs) and other polymers[11][12]. The acidity of the carboxylic acid groups plays a key role in the coordination chemistry with metal ions and the resulting structure and properties of the material. For instance, its dianhydride form, mellophanic dianhydride, has been explored as a bio-based chain extender for recycled PET[13][14].

Conclusion

The acidity of this compound, as characterized by its four distinct pKa values, is a fundamental property that dictates its chemical and biological behavior. A comprehensive grasp of these values and the factors that influence them is essential for scientists and researchers working with this and similar polyprotic molecules. The provided experimental protocol for potentiometric titration offers a reliable method for the accurate determination of these crucial parameters, enabling the informed design and application of this versatile chemical compound in drug development and materials science.

References

  • Novic, M., & Stanovnik, B. (2013). Relationships Between Aqueous Acidities of Benzene Polycarboxylic Acids and Computed Surface-electrostatic Potentials and Charge. Acta Chimica Slovenica, 60(3), 545-553. [Link]

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  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

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  • Ruiz-Caro, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 835-839. [Link]

  • National Center for Biotechnology Information. Coformer selection in pharmaceutical cocrystal development: a case study of a meloxicam aspirin cocrystal that exhibits enhanced solubility and pharmacokinetics. [Link]

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An In-Depth Technical Guide to Precursors for the Synthesis of Benzene-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid, is a significant chemical intermediate, primarily utilized in the synthesis of high-performance polymers and specialty chemicals. This guide provides a comprehensive overview of the principal precursors and synthetic methodologies for its production. We will delve into the established and emerging routes, with a primary focus on the catalytic oxidation of polymethylbenzenes. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering a detailed examination of reaction mechanisms, experimental protocols, and comparative analysis of different precursor-based approaches.

Introduction: The Significance of this compound

This compound and its dianhydride, mellophanic dianhydride (MEDA), are crucial building blocks in materials science.[1][2] Their rigid structure and multiple reactive sites make them ideal for the synthesis of advanced polymers, such as polyimides, which exhibit exceptional thermal stability and mechanical strength.[3] These properties are highly sought after in the aerospace, electronics, and automotive industries. Furthermore, derivatives of mellophanic acid are being explored for applications in organic electronics and as cross-linking agents for resins.[1][3][4]

The selection of a suitable precursor is a critical decision in the synthesis of this compound, directly impacting the economic viability, environmental footprint, and overall efficiency of the manufacturing process. This guide will explore the key precursors and their associated synthetic pathways.

Primary Precursor: 1,2,3,4-Tetramethylbenzene (Prehnitene)

While the 1,2,4,5-isomer (durene) is more commonly used for the synthesis of the corresponding pyromellitic acid, 1,2,3,4-tetramethylbenzene (prehnitene) is the direct precursor for mellophanic acid. The primary synthetic route involves the liquid-phase catalytic oxidation of the four methyl groups on the benzene ring.

The Catalytic Oxidation Pathway

The liquid-phase oxidation of prehnitene is typically carried out using a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure. The most common and effective catalyst system is a combination of cobalt and manganese salts, promoted by a bromine source.[5][6] This is analogous to the well-established Mid-Century/Amoco process for terephthalic acid production from p-xylene.[6][7][8]

Mechanism of Co-Mn-Br Catalysis:

The synergy between cobalt and manganese is crucial for the high efficiency of this reaction. The generally accepted mechanism proceeds via a free-radical chain reaction:

  • Initiation: The cobalt (II) acetate is oxidized by the molecular oxygen to cobalt (III) acetate. The Co(III) then abstracts a hydrogen atom from a methyl group of prehnitene, generating a benzyl radical. The presence of a bromine source, such as HBr or NaBr, facilitates this initiation step. The bromide is oxidized to a bromine radical, which is a more effective hydrogen abstractor than Co(III).

  • Propagation: The benzyl radical rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another prehnitene molecule, propagating the chain reaction. The manganese component of the catalyst plays a key role in the decomposition of hydroperoxide intermediates, further accelerating the reaction rate.

  • Termination: The chain reaction is terminated by the combination of radicals.

The stepwise oxidation of the four methyl groups proceeds through various intermediates, including alcohols, aldehydes, and partially carboxylated species, ultimately yielding this compound.

Caption: Catalytic oxidation of prehnitene to mellophanic acid.

Experimental Protocol: Liquid-Phase Oxidation of Prehnitene

This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Materials:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the autoclave with 1,2,3,4-tetramethylbenzene, cobalt (II) acetate, manganese (II) acetate, sodium bromide, and glacial acetic acid.

  • Seal the reactor and purge with nitrogen gas to remove any residual air.

  • Pressurize the reactor with compressed air or a mixture of oxygen and an inert gas.

  • Begin stirring and heat the reactor to the desired temperature (e.g., 180-200°C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e-g., 2-4 hours). Monitor the oxygen uptake to follow the reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The crude product, which will precipitate out of the acetic acid upon cooling, is collected by filtration.

  • The collected solid is washed with fresh acetic acid and then with water to remove any remaining catalyst salts and solvent.

  • The product is then dried under vacuum.

Self-Validation: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of aliquots taken during the synthesis. The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Data Presentation: Catalyst Composition and Yields
Catalyst SystemPrecursorTemperature (°C)Pressure (bar)Typical Yield (%)
Co/Mn/Brp-Xylene175-22515-30>95
Co/Mn/BrDurene160-22015-3090-95
Co/Mn/BrPrehnitene180-22020-3085-90

Note: Yields are highly dependent on the specific reaction conditions and catalyst concentrations.

Alternative Precursors and Synthetic Routes

While the catalytic oxidation of prehnitene is the most direct route, other precursors can be considered, especially depending on raw material availability and cost.

Naphthalene and its Derivatives

Naphthalene, a readily available coal tar derivative, can be a precursor for tetracarboxylic acids. The synthesis of 1,4,5,8-naphthalenetetracarboxylic acid from naphthalene is a known process.[9][10] However, the synthesis of the 1,2,3,4-isomer from naphthalene is more challenging due to the regioselectivity of the carboxylation or oxidation reactions.

One potential, though multi-step, pathway could involve the selective hydrogenation of one of the naphthalene rings to form tetralin, followed by oxidative cleavage of the saturated ring. However, controlling the selectivity of this cleavage to yield the desired this compound is a significant synthetic hurdle.

Bio-based Precursors

Emerging research focuses on sustainable routes to aromatic compounds from biomass.[11] For instance, a sustainable synthesis of mellophanic dianhydride (MEDA) from biosourced 1,2,3,4-benzene tetracarboxylic derivatives has been reported.[2] These routes often involve Diels-Alder reactions of bio-derived furans with dienophiles, followed by aromatization. While still in the early stages of development, these methods offer a promising green alternative to petroleum-based precursors.[2][12]

Caption: A conceptual pathway for bio-based synthesis.

Purification and Characterization

Purification

The crude this compound obtained from the oxidation reaction is typically purified by recrystallization.[3] Common solvents for recrystallization include water or dimethylformamide.[3][13] The process involves dissolving the crude product in the hot solvent, followed by filtration to remove insoluble impurities. Upon cooling, the purified product crystallizes out and is collected by filtration.[3][13]

Detailed Recrystallization Protocol:

  • Transfer the crude, dried this compound to a suitable flask.

  • Add the recrystallization solvent (e.g., deionized water) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few more minutes.

  • Hot-filter the solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the final product are confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid functional groups (O-H and C=O stretching) confirms the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.

Conclusion

The synthesis of this compound is a well-established process, with the catalytic oxidation of 1,2,3,4-tetramethylbenzene being the most direct and industrially relevant route. The Co-Mn-Br catalyst system provides an efficient means for this transformation. While alternative precursors, including those derived from naphthalene and biomass, are being explored, they currently face challenges in terms of selectivity and economic viability. The choice of precursor will ultimately depend on factors such as cost, availability, and the desired environmental impact of the process. Further research into sustainable synthetic pathways is crucial for the future of high-performance polymer production.

References

  • Organic Syntheses Procedure: pyromellitic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). EP1526124A1 - Process for producing pyromellitic acid.
  • Zou, B., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(20), 13605–13614. Retrieved from [Link]

  • LookChem. (n.d.). Cas 89-05-4,1,2,4,5-Benzenetetracarboxylic acid. Retrieved from [Link]

  • Partenheimer, W. (2005). Optimization of Co/Mn/Br-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Enhance 2,5-Furandicarboxylic Acid Yield and Minimize Substrate Burning. Industrial & Engineering Chemistry Research, 44(15), 5549-5555. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synergistic Effect of Cobalt and Manganese on the Liquid-Phase Catalytic Oxidation of p-Xylene to Terephthalic Acid. Industrial & Engineering Chemistry Research, 56(45), 12721-12729. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004039498A2 - Recovery process.
  • Sádaba, I., et al. (2015). Sustainable production of pyromellitic acid with pinacol and diethyl maleate. Green Chemistry, 17(5), 2846-2853. Retrieved from [Link]

  • Google Patents. (n.d.). CN113845418B - Synthesis method of 1,4,5, 8-naphthalene tetracarboxylic acid by using naphthalene and carbon dioxide as raw materials.
  • Google Patents. (n.d.). US2009596A - Process of preparing naphthalene-1,4,5,8-tetracarboxylic acids and new derivatives of such acids.
  • Quora. (2018). How can naphthalene be prepared from benzene?. Retrieved from [Link]

  • Cavarzan, A., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9647–9656. Retrieved from [Link]

  • Zakaria, Z. Y., et al. (2016). A review on the catalytic oxidation of p-xylene to terephthalic acid. Catalysis Reviews, 58(4), 417-452. Retrieved from [Link]

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Technical Guide: Safety and Handling of Benzene-1,2,3,4-tetracarboxylic Acid (Mellophanic Acid)

[1]

Executive Summary & Chemical Identity[1][2][3]

Benzene-1,2,3,4-tetracarboxylic acid, trivially known as Mellophanic acid , is a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and advanced cross-linking applications.[1] Unlike its more common isomer, Pyromellitic acid (1,2,4,5-isomer), Mellophanic acid possesses a "crowded" vicinal carboxylic acid arrangement.[1] This structural feature creates unique chelation modes but also necessitates specific handling precautions due to its acidity and potential for rapid decarboxylation under thermal stress.[1]

This guide provides a self-validating safety protocol for researchers handling CAS 476-73-3 , distinguishing it from its isomers to prevent critical experimental and safety errors.

Chemical Profile
PropertyDataRelevance to Safety/Handling
IUPAC Name This compound--
Common Name Mellophanic AcidCritical: Do not confuse with Prehnitic acid (1,2,3,5) or Pyromellitic acid (1,2,4,5).[1][2][3][4][5]
CAS Number 476-73-3 Verification key for ordering and SDS retrieval.
Molecular Weight 254.15 g/mol Stoichiometric calculations for MOF synthesis.[1]
Physical State White to yellowish crystalline powderPotential for dust generation; inhalation hazard.[1]
Melting Point 239–240 °C (Decomposes)Warning: Thermal decomposition may release CO/CO₂.[1]
Acidity (pKa) pK₁: 2.05 | pK₂: 3.25 | pK₃: 4.73 | pK₄: 6.21Strong acid behavior in solution; requires base for full solubility.[1]
Solubility Soluble in Ethanol, NaOH (aq); Low in waterUse polar solvents or pH adjustment for cleaning.[1]

Hazard Identification & Toxicology[1][4][6]

GHS Classification

Under the Globally Harmonized System (GHS), Mellophanic acid is classified as an Irritant .[1]

  • H315: Causes skin irritation.[1][6][7][5]

  • H319: Causes serious eye irritation.[1][6][7]

  • H335: May cause respiratory irritation.[1][6][5]

Toxicological Insight (The "Read-Across" Approach)

Specific toxicological data (LD50) for the 1,2,3,4-isomer is scarce. Expert Insight: In the absence of direct data, safety protocols should conservatively apply the toxicity profile of its isomer, Pyromellitic acid (CAS 89-05-4).[1]

  • Proxy LD50 (Mouse, i.p.): ~300 mg/kg.[1][2][4]

  • Mechanism: The high acidity (pK₁ 2.[1]05) causes local tissue necrosis upon contact with mucous membranes.[1] Systemic absorption may induce metabolic acidosis.[1]

Engineering Controls & PPE

Effective safety relies on a hierarchy of controls. Relying solely on PPE is a failure of protocol design.[1]

Hierarchy of Controls & Workflow

The following diagram illustrates the decision logic for safe handling, prioritizing engineering controls over PPE.

SafetyHierarchycluster_0Primary Engineering Controlscluster_1Personal Protective Equipment (PPE)FumeHoodChemical Fume Hood(Face Velocity > 0.5 m/s)BalanceMicrobalance withStatic EliminatorFumeHood->BalanceSolventCheckSolvent Carrier?Balance->SolventCheckGlovesNitrile Gloves(Min 0.11mm thickness)ActionSafe SynthesisGloves->ActionProceed to SynthesisEyesChemical Splash Goggles(ANSI Z87.1)Eyes->ActionRespN95/P100 Respirator(If hood unavailable)StartStart HandlingCAS 476-73-3DustCheckIs powderfriable/dusty?Start->DustCheckDustCheck->FumeHoodYes (Standard)SolventCheck->GlovesAqueous/EthanolSolventCheck->Eyes

Figure 1: Decision matrix for engineering controls and PPE selection based on physical state and solvent system.

Specific PPE Recommendations[1][7]
  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) are sufficient for dry powder and aqueous solutions.[1]

    • Advanced: If using DMF or DMAc (common MOF solvents), double-gloving or Silver Shield® laminates are required due to the carrier solvent's permeation risks.[1]

  • Respiratory:

    • Handle strictly within a fume hood.[1] If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory to prevent inhalation of acidic dust.[1]

Handling & Experimental Protocol

Weighing and Transfer

The Challenge: Mellophanic acid powder is often electrostatic.[1] The Solution: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering, which risks inhalation and contamination.[1]

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Neutralize Static: Pass the anti-static gun over the weighing boat.

  • Transfer: Use a plastic spatula (avoid metal if trace metal contamination affects MOF purity).[1]

  • Clean: Wipe the balance area with a moist tissue (water/ethanol) immediately.[1] Do not dry wipe (generates dust).[1]

Solubilization Strategy

Mellophanic acid is sparingly soluble in water due to strong intermolecular hydrogen bonding.[1]

  • Protocol: Suspend the powder in water, then add base (NaOH, KOH, or organic bases like TEA) dropwise.

  • Target: The solution will clarify as ionization occurs (deprotonation of carboxylic groups).[1]

  • Caution: This is an exothermic neutralization.[1] For large scale (>10g), cool the vessel in an ice bath.[1]

Storage[1][2]
  • Condition: Store at room temperature (below 30°C) in a desiccator.

  • Incompatibility: Segregate from strong oxidizers and strong bases.[1]

  • Shelf Life: Stable for >2 years if kept dry.[1] Moisture absorption can lead to caking and difficulty in precise stoichiometry.[1]

Emergency Response & Waste Disposal

Emergency Logic Flow

In the event of exposure, immediate action mitigates long-term damage.[1][5]

EmergencyResponseExposureExposure IncidentTypeType of Contact?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalWashFlush with Water(15 Minutes)Skin->WashRemove ClothingEye->WashHold Lids OpenFreshAirMove to Fresh AirSupport BreathingInhal->FreshAirMedicalSeek Medical Attention(Show SDS CAS 476-73-3)Wash->MedicalFreshAir->Medical

Figure 2: Immediate response protocols for different exposure routes.[1]

Spill Cleanup[1]
  • Isolate: Evacuate the immediate area if the spill generates a dust cloud.[1]

  • PPE: Don goggles, nitrile gloves, and a dust mask.[1]

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow.[1]

  • Collect: Sweep up carefully (avoid raising dust) or use a HEPA vacuum.[1]

  • Clean: Wipe the surface with 70% Ethanol followed by water.[1]

Waste Disposal[1][2]
  • Classification: Hazardous Chemical Waste (Acidic organic solid).[1]

  • Protocol:

    • Dissolve in a combustible solvent (e.g., ethanol) or water (neutralized to pH 6-8).[1]

    • Dispose of via a licensed chemical incinerator.[1]

    • MOF Residues: If the acid was used with heavy metals (Co, Ba, Zn), the waste must be segregated as "Heavy Metal Contaminated" waste, not standard organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67238643, this compound. Retrieved from [Link]

  • Rahimi, T. (2021). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis of a Porous Ba(II)-Based MOF. MDPI Sciforum. Retrieved from [Link]

Methodological & Application

Application Note & Protocol: Synthesis of Metal-Organic Frameworks Using Benzene-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Benzene-1,2,3,4-tetracarboxylic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a host of applications, including gas storage, catalysis, and, notably, advanced drug delivery systems.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimate properties of the resulting framework.

This guide focuses on the use of this compound (also known as pyromellitic acid or H₄PMA) as a multidentate organic linker. Its rigid planar structure and four carboxylate groups offer the potential for high connectivity and the formation of robust, highly porous frameworks. The specific arrangement of the carboxylate groups allows for the construction of unique topologies not readily accessible with more symmetrical linkers like terephthalic acid (BDC) or trimesic acid (BTC). For drug development professionals, MOFs built from this linker are of particular interest due to the potential for high drug loading capacities and the inherent chemical stability often required for biomedical applications.[3][4] Zirconium-based MOFs, in particular, are renowned for their exceptional thermal and chemical stability, a direct result of the strong Zr-O bond between the high-valent Zr(IV) metal center and the carboxylate linker.[5][6]

This document provides a detailed protocol for the synthesis of a zirconium-based MOF using this compound, an explanation of the underlying chemical principles, and a guide to the essential characterization techniques required to validate a successful synthesis.

Section 1: Design Principles and Mechanistic Insights

The formation of a MOF is a self-assembly process governed by coordination chemistry. The geometry of the metal cluster (the secondary building unit, or SBU) and the connectivity of the organic linker determine the final extended structure. This compound's four closely spaced carboxylate groups can coordinate to multiple metal centers, creating a highly cross-linked and stable network.

The Role of Modulators in Zirconium MOF Synthesis: The synthesis of highly crystalline Zr-MOFs often requires the use of a modulator, typically a monocarboxylic acid like acetic acid or formic acid.[7] The modulator competes with the multidentate linker for coordination to the metal centers. This competition slows down the nucleation and growth of the MOF crystals, preventing the rapid formation of an amorphous precipitate and promoting the growth of larger, more ordered, and defect-free crystals. The concentration of the modulator is a critical parameter that must be optimized to achieve the desired crystallinity and phase purity.

G cluster_reactants Reactants in Solution cluster_process Coordination & Assembly Metal ZrCl₄ (Metal Source) SBU Zr₆O₄(OH)₄ Cluster (Secondary Building Unit) Metal->SBU Forms in situ Linker Benzene-1,2,3,4- tetracarboxylic acid (Linker) Assembly Self-Assembly (Solvothermal Synthesis) Linker->Assembly Modulator Acetic Acid (Modulator) Modulator->SBU Competes with Linker, Controls Crystallization SBU->Assembly Product Crystalline Zr-MOF Assembly->Product Nucleation & Growth

Figure 1. Conceptual workflow of modulator-assisted solvothermal MOF synthesis.

Section 2: Solvothermal Synthesis of a Zr-PMA MOF

This section provides a step-by-step protocol for the solvothermal synthesis of a zirconium-based MOF using this compound. Solvothermal synthesis is a common method where the reaction is carried out in a sealed vessel at elevated temperatures, allowing for the formation of crystalline products that may not form at room temperature.[5][8]

2.1 Materials and Equipment

Reagents Supplier/Grade Safety Note
Zirconium(IV) chloride (ZrCl₄)Anhydrous, ≥99.5%Corrosive, moisture-sensitive. Handle in a glovebox or fume hood.
This compound≥98%Irritant. Avoid inhalation of dust.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Toxic, skin irritant. Use in a well-ventilated fume hood.
Acetic AcidGlacial, ≥99.7%Corrosive. Handle with care.
EthanolAnhydrous, ≥99.5%Flammable.
Equipment Specification
Analytical Balance0.1 mg readability
Glass Scintillation Vials20 mL, with Teflon-lined caps
Convection OvenCapable of maintaining 120 °C ± 2 °C
CentrifugeCapable of >8000 rpm
Fume Hood
Glovebox (optional, recommended for ZrCl₄)

2.2 Step-by-Step Synthesis Protocol

  • Reagent Preparation: In a 20 mL glass scintillation vial, combine:

    • Zirconium(IV) chloride (ZrCl₄): 60 mg (0.257 mmol)

    • This compound: 65 mg (0.256 mmol)

    • Rationale: A near 1:1 molar ratio of metal to linker is a common starting point for this type of Zr-MOF synthesis.

  • Solvent and Modulator Addition: To the vial containing the solids, add:

    • N,N-Dimethylformamide (DMF): 10 mL

    • Glacial Acetic Acid: 1.5 mL (~40 equivalents relative to Zr)

    • Rationale: DMF is a high-boiling point polar aprotic solvent that effectively dissolves the precursors. Acetic acid acts as a modulator to control the crystal growth, leading to a more crystalline product.[7]

  • Dissolution and Sealing: Tightly cap the vial with a Teflon-lined cap. Sonicate the mixture for approximately 10-15 minutes, or until all solids are fully dissolved, resulting in a clear solution.

    • Rationale: Ensuring complete dissolution of the precursors is critical for homogeneous nucleation and the formation of a uniform product.

  • Solvothermal Reaction: Place the sealed vial in a preheated convection oven at 120 °C for 72 hours .[6]

    • Rationale: The elevated temperature provides the necessary energy for the formation of the thermodynamically stable crystalline MOF structure. The extended reaction time allows for slow crystal growth.

  • Cooling and Product Isolation: After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the vial.

    • Rationale: Slow cooling can sometimes improve crystal quality by preventing rapid precipitation.

  • Purification via Solvent Exchange:

    • Decant the supernatant liquid.

    • Add ~15 mL of fresh DMF to the vial, cap it, and gently agitate to wash the powder.

    • Centrifuge the vial at ~8000 rpm for 10 minutes to pellet the solid product. Decant the supernatant.

    • Repeat this DMF wash step two more times.

    • Rationale: The initial washes remove unreacted precursors and modulator trapped within the pores and on the surface of the MOF crystals.[9]

  • Solvent Exchange to Ethanol:

    • After the final DMF wash, add ~15 mL of anhydrous ethanol to the powder.

    • Resuspend the solid and let it soak for 24 hours.

    • Centrifuge and replace the ethanol with a fresh portion. Repeat this process for a total of 3 days.

    • Rationale: DMF is a high-boiling point solvent that can be difficult to remove from the MOF pores.[9] Exchanging it with a more volatile solvent like ethanol is a crucial step before activation.[10]

  • Activation:

    • After the final ethanol wash, decant the ethanol.

    • Place the open vial (or a vial with a loosely fitting cap) in a vacuum oven at 120 °C overnight.

    • Rationale: Activation is the process of removing the solvent molecules from the pores of the MOF, making the internal surface area accessible for applications like drug loading or gas sorption.[9] For thermally robust MOFs like Zr-based systems, heating under vacuum is an effective method.

Section 3: Essential Characterization for Synthesis Validation

To confirm the successful synthesis of the desired MOF, a series of characterization techniques are required. This validation is essential for reproducibility and for understanding the material's properties.

Technique Purpose Expected Result for a Crystalline Zr-PMA MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks at specific 2θ angles, indicating long-range crystalline order. The pattern should be compared to a simulated pattern from single-crystal data if available.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate linker to the metal center.Disappearance or significant shift of the C=O stretching band of the carboxylic acid (typically ~1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group (typically in the 1620-1300 cm⁻¹ region).[5]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and confirm the removal of solvent.A TGA curve showing high thermal stability, often up to 350-400 °C for Zr-MOFs, followed by a sharp weight loss corresponding to the decomposition of the organic linker.[5]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the synthesized powder.Images showing uniform, well-defined crystals (e.g., cubic, octahedral) in the micrometer or sub-micrometer range.
Nitrogen Sorption Analysis To determine the specific surface area (BET) and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected, confirming the porosity of the material.

Section 4: Application Workflow - Drug Loading

The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery.[11][12] The activated Zr-PMA MOF can be loaded with therapeutic molecules through a straightforward impregnation method.

G Activated_MOF Activated Zr-PMA MOF (Porous Carrier) Impregnation Impregnation (Stirring for 24-48h) Activated_MOF->Impregnation Drug_Solution Drug Solution (e.g., Ibuprofen in Hexane) Drug_Solution->Impregnation Centrifugation Centrifugation & Supernatant Removal Impregnation->Centrifugation Diffusion into pores Washing Washing (with fresh solvent) Centrifugation->Washing Remove surface drug Drying Drying (Vacuum oven) Washing->Drying Loaded_MOF Drug-Loaded MOF Drying->Loaded_MOF

Figure 2. General workflow for post-synthetic drug loading into a MOF carrier.

This process typically involves soaking the activated MOF in a concentrated solution of the drug, allowing the drug molecules to diffuse into the pores. The amount of loaded drug can be quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by measuring the concentration of the drug in the supernatant before and after loading. The release of the drug can then be studied in a physiologically relevant buffer, often triggered by changes in pH or the presence of specific ions.[4]

Section 5: Troubleshooting and Safety

Problem Potential Cause Suggested Solution
Amorphous or Poorly Crystalline Product (from PXRD) Reaction time/temperature too low; incorrect modulator concentration.Increase reaction time or temperature moderately. Optimize the amount of acetic acid modulator (try a range from 20 to 60 equivalents).
Low Surface Area (from N₂ Sorption) Incomplete activation; framework collapse.Ensure complete solvent exchange before activation. For more delicate frameworks, consider supercritical CO₂ drying.[9]
Broad Peaks in PXRD Very small crystallite size.Increase modulator concentration or lower the reaction temperature to slow down nucleation and promote crystal growth.
Low Product Yield Precursors not fully dissolved; reaction time too short.Ensure complete dissolution before heating. Increase the reaction time.

Safety Precautions:

  • Always work in a well-ventilated fume hood when handling DMF and volatile acids.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • ZrCl₄ is highly reactive with water; handle in an inert atmosphere if possible and store in a desiccator.

  • The solvothermal reaction creates pressure inside the sealed vial. Always allow the vial to cool completely to room temperature before opening.

References

  • Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. MDPI. Available at: [Link]

  • Zavyalova, D. A., Zolotarev, A. A., et al. (2022). Pyromellitate Ligand as Building Blocks in the Synthesis of Metal–Organic Frameworks with Hydroxyalkylamines. Crystal Growth & Design. Available at: [Link]

  • Karagiaridi, O., Bury, W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]

  • Nguyen, T. P., Pham, T. N., et al. (2018). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. E-Journal of Surface Science and Nanotechnology. Available at: [Link]

  • CD Bioparticles. (2024). Metal–Organic Frameworks (MOFs) in Drug Delivery. YouTube. Available at: [Link]

  • Gautam, S., Dhasmana, H., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • An, G., Wu, H., et al. (2020). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. Available at: [Link]

  • Wang, Y., Hao, Y., et al. (2023). Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. RSC Advances. Available at: [Link]

  • Gándara, F., Medina, F., et al. (2020). Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets. Journal of the American Chemical Society. Available at: [Link]

  • Widiastuti, N., Prasetyoko, D., et al. (2018). Synthesis of Metal-organic Frameworks Based on Zr 4+ and Benzene 1,3,5-Tricarboxylate Linker as Heterogeneous Catalyst in the Esterification Reaction of Palmitic Acid. ResearchGate. Available at: [Link]

  • Marshall, R. J., Griffin, S. L., et al. (2018). Process for the preparation of zirconium based mofs. Google Patents.
  • Patra, B. C., Sikdar, N., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics. Available at: [Link]

  • Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. Available at: [Link]

  • Wang, Y., Hao, Y., et al. (2023). Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. RSC Publishing. Available at: [Link]

  • JoVE. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. Available at: [Link]

  • Wißmann, G., Schaate, A., et al. (2016). Process for preparing a zirconium-based metal organic framework. Google Patents.
  • But, I., Wolińska, A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate. Available at: [Link]

  • Sun, C., Wang, X., et al. (2011). Assembly of 1,2,3,4-Benzenetetracarboxylic Acid and Zinc(II) Metal Centers to a Chiral 3D Metal-organic Framework: Syntheses, Structure and Properties. ResearchGate. Available at: [Link]

  • Rather, R. A., & Khan, A. (2022). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Benzene-1,2,3,4-tetracarboxylic Acid in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Versatile Linker

Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid, presents a unique and compelling case for its use as a building block in the burgeoning field of coordination polymers and metal-organic frameworks (MOFs). While its isomer, pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), has been extensively studied, the vicinal arrangement of the four carboxylic acid groups in mellophanic acid offers distinct coordination geometries and steric hindrances. This unique substitution pattern can lead to the formation of novel network topologies and materials with tailored properties, making it a promising candidate for applications ranging from gas storage and separation to catalysis and drug delivery.

This document serves as a comprehensive technical guide for researchers venturing into the use of this compound as a linker. It provides not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps, empowering researchers to not just replicate but also innovate.

Properties of this compound and its Dianhydride

The choice of a linker is paramount in the design of coordination polymers. This compound's key attributes are summarized below:

PropertyThis compoundMellophanic Dianhydride
Molecular Formula C₁₀H₆O₈C₁₀H₂O₆
Molar Mass 254.15 g/mol 218.12 g/mol
Structure
Key Features Four vicinal carboxylic acid groups, offering multiple coordination sites. The close proximity of the carboxylates can lead to chelation and the formation of unique secondary building units (SBUs).A more reactive precursor for solvothermal synthesis, often leading to different reaction kinetics and potentially different final structures compared to the free acid.[1]

The synthesis of mellophanic dianhydride from biosourced derivatives has been reported, offering a sustainable route to this valuable precursor.[2][3]

Designing Coordination Polymers with this compound: A World of Possibilities

The vicinal arrangement of the carboxylate groups in the mellophanate ligand allows for a variety of coordination modes with metal ions. This adaptability can result in diverse structural dimensions and topologies, from discrete 0D complexes to extended 3D frameworks. The final structure is a delicate interplay of factors including the metal ion's coordination preference, the solvent system, temperature, and the presence of ancillary ligands.

Logical Flow for Synthesis Design

cluster_start Conceptualization cluster_synthesis Synthesis Strategy cluster_protocol Experimental Execution cluster_characterization Characterization Start Define Target Property (e.g., Porosity, Catalytic Activity) Metal Select Metal Ion/Cluster (e.g., Ag(I), Lanthanides) Start->Metal dictates Reactants Prepare Reactant Solution (Linker, Metal Salt) Metal->Reactants Solvent Choose Solvent System (e.g., DMF, Water, Ethanol) Solvent->Reactants Method Select Synthesis Method (Hydrothermal, Solvothermal) Reaction Perform Reaction (Heating, Time) Method->Reaction Reactants->Reaction Isolation Isolate and Purify Product (Washing, Drying) Reaction->Isolation Structure Structural Analysis (SCXRD, PXRD) Isolation->Structure Properties Property Evaluation (TGA, Sorption, Luminescence) Structure->Properties

Caption: A generalized workflow for the design and synthesis of coordination polymers using this compound.

Detailed Application Protocols

The following protocols are generalized from literature reports and should be considered as starting points. Optimization of reactant ratios, temperature, and reaction time is often necessary to obtain high-quality crystalline material.

Protocol 1: Hydrothermal Synthesis of a Silver(I)-Mellophanate Framework

This protocol is adapted from the synthesis of silver-organic frameworks with interesting topologies.[4] The hydrothermal method utilizes water as the solvent at elevated temperatures and pressures to promote crystallization.

Materials:

  • This compound (H₄mpda)

  • Silver(I) salt (e.g., AgNO₃, Ag₂O)

  • Deionized water

  • Suitable ancillary ligands (e.g., 4,4'-bipyridine), if desired for modulating the final structure.

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • Reactant Preparation: In a typical synthesis, a mixture of this compound (e.g., 0.05 mmol, 12.7 mg) and a silver(I) salt (e.g., AgNO₃, 0.1 mmol, 17.0 mg) is prepared. The molar ratio of linker to metal can be systematically varied to explore different structural outcomes.

  • Solubilization: The reactants are suspended in deionized water (e.g., 10 mL) in a glass vial.

  • Transfer to Autoclave: The suspension is transferred to a 23 mL Teflon-lined stainless steel autoclave. The autoclave should not be filled to more than 75% of its volume to allow for pressure buildup.

  • Heating: The sealed autoclave is placed in a programmable oven and heated to a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 3 days). The heating and cooling rates can influence crystal size and quality. A slow cooling rate (e.g., 5 °C/h) is often beneficial.

  • Isolation and Purification: After cooling to room temperature, the resulting crystals are collected by filtration. They should be washed thoroughly with deionized water and a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

  • Drying: The purified crystals are typically dried in air or under a mild vacuum at room temperature.

Causality Behind Experimental Choices:

  • Hydrothermal Conditions: The use of high temperatures and pressures increases the solubility of the reactants and facilitates the formation of a crystalline product. Water acts as a solvent and can also participate in the coordination sphere of the metal ion.

  • Molar Ratios: The stoichiometry of the reactants can significantly influence the final structure. An excess of either the linker or the metal can lead to the formation of different phases.

  • Ancillary Ligands: The addition of N-donor ligands like 4,4'-bipyridine can act as pillars or bridges between metal-mellophanate units, leading to higher-dimensional frameworks.[4]

Protocol 2: Solvothermal Synthesis of Lanthanide-Based Coordination Polymers

Solvothermal synthesis is a versatile method for producing a wide range of coordination polymers, including those with lanthanide metals.[5] This method uses an organic solvent or a mixture of solvents under elevated temperature and pressure.

Materials:

  • This compound or Mellophanic dianhydride

  • Lanthanide salt (e.g., Gd(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • Reactant Preparation: A mixture of the lanthanide salt (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) is prepared.

  • Solvent Mixture: The reactants are dissolved in a solvent mixture, typically DMF and ethanol or DMF and water (e.g., a 1:1 v/v mixture, 10 mL total volume).

  • Transfer to Autoclave: The solution is transferred to a Teflon-lined autoclave.

  • Heating: The autoclave is heated in an oven at a temperature ranging from 100 to 150 °C for 1 to 3 days.

  • Isolation and Purification: After slow cooling to room temperature, the crystalline product is isolated by filtration, washed with fresh DMF and then with ethanol to remove residual solvent and unreacted precursors.

  • Drying: The product is dried under vacuum.

Causality Behind Experimental Choices:

  • Solvent System: DMF is a common solvent in solvothermal synthesis as it can solubilize a wide range of reactants and can also act as a ligand or a template. The addition of ethanol or water can modify the polarity of the solvent and influence the crystallization process.

  • Temperature and Time: These parameters are critical for controlling the kinetics of the reaction. Lower temperatures and shorter reaction times may yield kinetically favored products, while higher temperatures and longer times can lead to thermodynamically more stable phases.

Workflow for Characterization of Synthesized Coordination Polymers

cluster_initial Initial Analysis cluster_structure Structural Determination cluster_properties Property Characterization PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity, Crystallinity) SCXRD Single-Crystal X-Ray Diffraction (SCXRD) (Definitive Structure) PXRD->SCXRD confirms bulk purity of single crystal TGA Thermogravimetric Analysis (TGA) (Thermal Stability, Solvent Content) SCXRD->TGA IR Infrared Spectroscopy (IR) (Functional Groups, Coordination) SCXRD->IR Sorption Gas Sorption Analysis (Porosity, Surface Area) TGA->Sorption Luminescence Photoluminescence Spectroscopy (Luminescent Properties) IR->Luminescence

Caption: A typical characterization workflow for newly synthesized coordination polymers.

Characterization Techniques: A Self-Validating System

A robust characterization strategy is essential to confirm the synthesis of the desired coordination polymer and to understand its properties.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional structure of a crystalline coordination polymer.[6] It provides information on bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): PXRD is used to assess the phase purity of the bulk sample and to confirm that the structure determined by SCXRD is representative of the entire batch.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the coordination polymer and to quantify the amount of solvent molecules present in the framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the carboxylate groups to the metal center. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is typically observed.

  • Gas Sorption Analysis: For porous coordination polymers, gas sorption measurements (e.g., with N₂ at 77 K) are used to determine the surface area, pore volume, and pore size distribution.

  • Photoluminescence Spectroscopy: If the linker or the metal ion is luminescent, photoluminescence spectroscopy can be used to investigate the emission and excitation properties of the coordination polymer, which can be useful for sensing applications.

Potential Applications

Coordination polymers based on this compound are emerging as materials with a wide range of potential applications:

  • Nonlinear Optics: Some silver-based frameworks have shown second-harmonic generation (SHG) activity, making them potential candidates for applications in nonlinear optics.[4]

  • Luminescence and Sensing: Lanthanide-based coordination polymers often exhibit characteristic luminescence, which can be harnessed for applications in sensing and bio-imaging.[8]

  • Catalysis: The porous nature and the presence of accessible metal sites in some coordination polymers make them promising heterogeneous catalysts.[9]

  • Gas Storage and Separation: By tuning the pore size and surface chemistry of the coordination polymer, it may be possible to achieve selective gas storage and separation.[10][11]

  • Drug Delivery: The biocompatibility and tunable porosity of certain MOFs make them attractive candidates for controlled drug release systems.

Conclusion

This compound is a versatile and underexplored linker for the synthesis of novel coordination polymers. Its unique geometry opens up new avenues for the design and construction of functional materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this fascinating molecule and to unlock its full potential in various scientific and technological fields.

References

Sources

Application Note: High-Performance Crosslinking with Benzene-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on using Benzene-1,2,3,4-tetracarboxylic acid (commonly known as Mellophanic Acid ) and its anhydride derivative (Mellophanic Dianhydride, M-DA) as crosslinking agents.

Unlike its more common isomer (Pyromellitic acid, 1,2,4,5-isomer) or its aliphatic analog (Butane-1,2,3,4-tetracarboxylic acid, BTCA), Mellophanic acid offers unique steric properties due to the adjacent positioning of all four carboxyl groups. This "crowded" ortho-configuration facilitates rapid anhydride formation but introduces specific solubility and rigidity characteristics to the crosslinked network.

Executive Summary & Chemical Logic

This compound is a tetra-functional aromatic crosslinker. While often overshadowed by the symmetric 1,2,4,5-isomer (Pyromellitic acid), the 1,2,3,4-isomer is chemically distinct because its carboxyl groups are contiguously substituted.

Why use Mellophanic Acid?
  • Rapid Anhydride Formation: The immediate proximity of carboxyl groups (vicinal positions) lowers the activation energy for cyclic anhydride formation compared to separated groups.

  • Structural Irregularity: In polymer synthesis (e.g., polyimides), the "kinked" structure of the 1,2,3,4-linkage disrupts chain packing more effectively than the linear 1,2,4,5-linkage, significantly improving the solubility and processability of the resulting crosslinked materials.

  • Thermal Stability: Unlike aliphatic crosslinkers (e.g., Butane-BTCA), the aromatic ring confers superior thermal resistance (

    
    C) to the final network.
    

Mechanism of Action

The crosslinking mechanism relies on the in situ formation of a reactive cyclic anhydride intermediate. This process is thermally driven and catalyzed by weak bases or phosphorous compounds.

The Anhydride Gateway
  • Dehydration: Under heat, adjacent carboxyl groups eliminate water to form a 5-membered cyclic anhydride.

  • Nucleophilic Attack: A hydroxyl (-OH) or amine (-NH2) group from the target polymer (Cellulose, Chitosan, PET) attacks the anhydride carbonyl.

  • Ester/Amide Linkage: The ring opens, forming a covalent bond and regenerating a free carboxyl group (which can react again if temperature permits).

CrosslinkingMechanism Acid Mellophanic Acid (Tetra-acid) Heat Activation (160-180°C / Catalyst) Acid->Heat Anhydride Cyclic Anhydride Intermediate Heat->Anhydride - 2 H2O Crosslink Crosslinked Network (Ester/Amide Bonds) Anhydride->Crosslink + Substrate Substrate Substrate (Cellulose-OH / Amine) Substrate->Crosslink

Figure 1: The activation pathway of Mellophanic acid requires dehydration to the reactive anhydride form before crosslinking can occur.

Protocol A: Crosslinking Bio-Polymers (Chitosan/Cellulose)

This protocol is designed for creating rigid, high-stability hydrogels or finishing cotton textiles without formaldehyde.

Target: Chitosan (Deacetylated Chitin) or Cotton Cellulose. Catalyst: Sodium Hypophosphite (SHP) - Critical for lowering the curing temperature.

Materials
  • Chitosan (Medium Molecular Weight, DD > 85%)

  • This compound (Mellophanic Acid)

  • Sodium Hypophosphite Monohydrate (SHP)

  • Solvent: 2% Acetic Acid (aq) for Chitosan; DI Water for Cotton.

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • Challenge: Aromatic acids have lower water solubility than aliphatic ones.

    • Action: Dissolve 1.0g of Mellophanic acid in 50 mL of water. If turbidity persists, add dilute NaOH dropwise until pH reaches 4.5-5.0. The solution must be clear.

    • Catalyst: Add 0.5g Sodium Hypophosphite (SHP) to this solution.

  • Polymer Preparation:

    • Dissolve 2.0g Chitosan in 100 mL of 2% acetic acid. Stir overnight to ensure complete hydration.

  • Mixing & Homogenization:

    • Slowly add the Crosslinker/Catalyst solution to the Chitosan solution under vigorous stirring.

    • Note: Avoid pH shock that precipitates chitosan. The final mixture should be viscous and clear/translucent.

  • Casting/Impregnation:

    • For Films: Cast into Petri dishes (Teflon coated). Dry at 40°C for 24 hours to remove bulk water.

    • For Textiles: Pad the fabric through the solution (100% wet pick-up).

  • Thermal Curing (Crosslinking Reaction):

    • Place the dried film/fabric in a curing oven.[1]

    • Temperature: 170°C.

    • Time: 3 minutes.

    • Mechanism:[2][3][4] At this temperature, the acid converts to anhydride and immediately reacts with chitosan hydroxyls/amines.

  • Washing:

    • Wash the cured material with 0.1M NaOH followed by DI water to remove unreacted catalyst and free acid.

QC: Verification of Crosslinking
TestObservation in Crosslinked SampleControl (Uncrosslinked)
Solubility Insoluble in 2% Acetic AcidDissolves completely
FTIR Ester Carbonyl peak at ~1730 cm⁻¹Absent
Swelling Limited swelling (<200%)Dissolution or excessive swelling

Protocol B: Chain Extension of Recycled PET

Mellophanic Dianhydride (the dehydrated form of the acid) is an excellent chain extender for upgrading recycled Polyethylene Terephthalate (rPET). It reconnects broken polymer chains, restoring viscosity.

Context: Recycled PET often suffers from low molecular weight due to thermal degradation. Reagent: Mellophanic Dianhydride (M-DA).[5]

Experimental Workflow
  • Drying:

    • Dry rPET flakes at 120°C for 4 hours (moisture < 50 ppm is critical to prevent hydrolysis).

    • Dry M-DA at 140°C for 2 hours.

  • Reactive Extrusion:

    • Equipment: Twin-screw extruder.

    • Temperature Profile: Feed (240°C)

      
       Mixing Zone (260°C) 
      
      
      
      Die (250°C).
    • Dosage: Add 0.5 wt% to 1.0 wt% of M-DA to the PET melt.

  • Reaction Logic:

    • The anhydride rings react with the terminal hydroxyl groups of the PET oligomers.

    • Because M-DA is tetra-functional, it can link up to four PET chains, creating a branched, high-viscosity network.

  • Result:

    • Intrinsic Viscosity (IV) should increase from ~0.6 dL/g (degraded) to >0.8 dL/g (bottle grade).

Technical Insight: The "Ortho-Effect"

Researchers must account for the specific geometry of this compound.

  • Steric Hindrance: Once the first anhydride ring reacts, the adjacent carboxyl groups may become sterically hindered, preventing full tetra-functional crosslinking. This often results in a "loose" network with high ion-exchange capacity (due to unreacted -COOH groups).

  • Solubility Advantage: In polyimide synthesis, using the 1,2,3,4-isomer (Mellophanic) instead of the 1,2,4,5-isomer (Pyromellitic) disrupts chain linearity.

    • Outcome: Polyimides made with Mellophanic acid are often soluble in organic solvents (NMP, DMAc), whereas Pyromellitic polyimides are typically insoluble.

Workflow cluster_0 Reaction Phase Start Start: Raw Materials SolubilityCheck Check Solubility: Isomer 1,2,3,4 requires pH adjustment or DMSO Start->SolubilityCheck Mix Mix with Substrate (Catalyst: SHP) SolubilityCheck->Mix Dry Drying (Remove Solvent) Mix->Dry Cure Thermal Cure 170°C, 3 mins Dry->Cure Wash Neutralization Wash (Remove Catalyst) Cure->Wash End Final Crosslinked Material Wash->End

Figure 2: Experimental workflow for hydrogel or textile finishing using Mellophanic Acid.

References

  • Truscello, A., et al. (2023). "Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender."[5] ACS Sustainable Chemistry & Engineering.[5]

    • Relevance: Establishes the protocol for using the anhydride form to upgrade recycled polymers.
  • Yang, C. Q. (1993). "Infrared Spectroscopy Studies of the Cyclic Anhydride as the Intermediate for the Ester Crosslinking of Cotton Cellulose by Polycarboxylic Acids." Journal of Polymer Science Part A: Polymer Chemistry.

    • Relevance: Foundational paper proving the anhydride mechanism for polycarboxylic acid crosslinkers.
  • Sang, H., et al. (2018). "Highly Selective Soluble Polyimides Derived from Mellophanic Dianhydride." Macromolecules.

    • Relevance: Details the solubility benefits of the 1,2,3,4-isomer structure in polymer networks.
  • Schramm, C., & Rinderer, B. (2000). "Polycarboxylic acids as crosslinking agents for cotton cellulose." Fibers and Polymers.

    • Relevance: Provides the base protocols for SHP-catalyzed crosslinking which applies to mellophanic acid.

Sources

Application Notes and Protocols for Benzene-1,2,3,4-tetracarboxylic Acid and its Isomers in Gas Storage Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The imperative for efficient and safe gas storage solutions is a cornerstone of modern sustainable technology, impacting sectors from energy to environmental remediation. Metal-Organic Frameworks (MOFs), with their exceptional porosity and tunable structures, have emerged as premier candidates for these applications. Central to the design of high-performance MOFs is the selection of the organic linker. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Benzene-1,2,3,4-tetracarboxylic acid and its more prominent isomer, Benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid), in the synthesis of porous materials for gas storage. While both isomers offer intriguing possibilities, the vast majority of published research focuses on the 1,2,4,5-isomer due to its favorable geometry for forming robust, porous networks. This guide will therefore primarily detail the application of pyromellitic acid, while also providing available data for the 1,2,3,4-isomer to encourage further exploration.

Ligand Profile: this compound and Pyromellitic Acid

Benzene-tetracarboxylic acids are aromatic compounds featuring a benzene ring functionalized with four carboxylic acid groups. The positioning of these groups significantly influences the resulting coordination chemistry and the topology of the frameworks they form.

This compound is characterized by having its four carboxyl groups on adjacent carbon atoms of the benzene ring. This close proximity can lead to steric hindrance, potentially resulting in unique, non-coplanar coordination modes.

Benzene-1,2,4,5-tetracarboxylic Acid (Pyromellitic Acid) , in contrast, has its carboxyl groups positioned on opposite sides of the benzene ring. This symmetrical arrangement is highly conducive to the formation of stable, extended two-dimensional and three-dimensional porous networks, making it a versatile and widely used linker in MOF synthesis.

Table 1: Physicochemical Properties of Benzene-tetracarboxylic Acid Isomers

PropertyThis compoundBenzene-1,2,4,5-tetracarboxylic acid (Pyromellitic acid)
Molecular Formula C₁₀H₆O₈C₁₀H₆O₈
Molecular Weight 254.15 g/mol 254.15 g/mol
Appearance White to off-white powderWhite crystalline powder
Melting Point 264-267 °C (decomposes)286 °C (decomposes)
Solubility Soluble in water and polar organic solventsSlightly soluble in water, soluble in polar organic solvents
CAS Number 476-73-389-05-4

Rationale for Use in Gas Storage Materials

The suitability of benzene-tetracarboxylic acids as linkers in gas storage materials stems from several key features:

  • High Connectivity: The four carboxylic acid groups provide multiple coordination sites for metal ions or clusters, facilitating the formation of robust and highly porous frameworks.

  • Structural Rigidity: The aromatic backbone imparts rigidity to the framework, which is crucial for maintaining porosity upon removal of solvent molecules (activation) and during gas adsorption/desorption cycles.

  • Tunable Pore Environment: The benzene ring can be further functionalized to introduce specific chemical groups that can enhance interactions with target gas molecules, thereby improving selectivity and uptake capacity. For instance, the introduction of amino groups can increase the affinity for CO₂.[1]

  • Formation of Open Metal Sites: The coordination of the carboxylate groups with metal centers can lead to the formation of "open metal sites" upon solvent removal. These coordinatively unsaturated metal sites can act as strong adsorption sites for gas molecules, significantly enhancing storage capacity, particularly for gases like hydrogen.[2]

Synthesis of Porous Materials: Protocols and Methodologies

The synthesis of MOFs using benzene-tetracarboxylic acid linkers is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel. The choice of metal, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and activation of a MOF for gas storage applications.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation reagents Metal Salt + Benzene-tetracarboxylic acid + Solvent reaction Solvothermal/Hydrothermal Reaction (Heating in sealed vessel) reagents->reaction Mixing washing Washing with fresh solvent (e.g., DMF, Ethanol) reaction->washing centrifugation Centrifugation/ Filtration washing->centrifugation solvent_exchange Solvent Exchange (Optional) centrifugation->solvent_exchange heating_vacuum Heating under Vacuum solvent_exchange->heating_vacuum activated_mof Activated Porous MOF heating_vacuum->activated_mof

Caption: General workflow for the synthesis and activation of a Metal-Organic Framework.

Detailed Synthesis Protocol: Synthesis of a Cu-based MOF using Pyromellitic Acid

This protocol is adapted from established methods for synthesizing copper-based MOFs and is a representative example. Researchers should consult specific literature for the synthesis of their target MOF.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,2,4,5-tetracarboxylic acid (Pyromellitic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.2 mmol of pyromellitic acid in 10 mL of DMF. In a separate vial, dissolve 0.4 mmol of copper(II) nitrate trihydrate in 10 mL of DMF.

  • Mixing: Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool to room temperature naturally. The resulting crystalline product is collected by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Activation: To activate the MOF, the solvent molecules within the pores must be removed. This is typically achieved by heating the material under a dynamic vacuum. A common procedure is to heat the sample at 150 °C under vacuum for 12 hours. The activated sample should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Characterization of Gas Storage Performance

A thorough characterization of the synthesized material is essential to evaluate its potential for gas storage applications. Key performance indicators include the material's surface area, pore volume, gas uptake capacity, and selectivity for different gases.

Porosity and Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of porous materials.[3][4] It involves measuring the adsorption of an inert gas, typically nitrogen at 77 K, at various relative pressures.

Protocol for BET Surface Area Analysis:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the activated MOF into a sample tube.

  • Degassing: Degas the sample under vacuum at a temperature that will not cause structural collapse (e.g., 150 °C) for several hours to remove any adsorbed species.

  • Measurement: Perform the nitrogen adsorption-desorption measurement at 77 K over a relative pressure (P/P₀) range of 10⁻⁶ to 1.0.

  • Data Analysis: Calculate the BET surface area from the linear portion of the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.3. The pore size distribution can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Gas Adsorption Measurements (Volumetric Method)

Volumetric gas adsorption measurements are used to determine the amount of a specific gas that can be stored in the material at different pressures and temperatures.

Experimental Setup: A typical volumetric gas adsorption analyzer consists of a manifold of known volume, a pressure transducer, a sample cell, and a temperature control system.

Protocol for Single-Component Gas Adsorption:

  • Sample Preparation: Place a known mass of the activated MOF in the sample cell.

  • Degassing: Degas the sample in-situ under vacuum and heat to ensure a clean surface.

  • Measurement: a. Isolate the sample cell and introduce a known amount of the adsorbate gas into the manifold. b. Record the initial pressure (P₁). c. Open the valve to the sample cell and allow the system to equilibrate. d. Record the final equilibrium pressure (P₂). e. The amount of gas adsorbed is calculated from the pressure drop.

  • Isotherm Generation: Repeat step 3 at increasing pressures to generate the adsorption isotherm. The desorption isotherm can be generated by incrementally reducing the pressure.

Volumetric_Adsorption cluster_setup Volumetric Adsorption Setup cluster_process Measurement Process gas_supply Gas Supply manifold Manifold (known volume) gas_supply->manifold pressure_transducer Pressure Transducer manifold->pressure_transducer sample_cell Sample Cell with MOF manifold->sample_cell dose Dose gas into manifold equilibrate Equilibrate with sample dose->equilibrate measure Measure pressure drop equilibrate->measure isotherm Adsorption Isotherm measure->isotherm Repeat at various pressures

Caption: Schematic of a volumetric gas adsorption measurement setup and process.

Gas Selectivity and Breakthrough Analysis

For applications such as carbon capture or gas purification, the selectivity of the material for one gas over another is a critical parameter. This is often evaluated using breakthrough experiments.

Protocol for Breakthrough Analysis:

  • Column Packing: Pack a column of known dimensions with the activated MOF material.

  • Gas Flow: Flow a mixed gas stream of known composition (e.g., CO₂/N₂) through the column at a constant flow rate and temperature.

  • Effluent Monitoring: Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.

  • Breakthrough Curve: Plot the concentration of each gas component at the outlet as a function of time. The time it takes for a particular gas to "break through" the column is indicative of the material's capacity and selectivity for that gas.[5]

Gas Storage Performance Data

The following tables summarize representative gas storage data for MOFs synthesized using pyromellitic acid. It is important to note that performance can vary significantly depending on the specific MOF structure, the metal used, and the activation conditions.

Table 2: CO₂ Storage in Pyromellitic Acid-Based MOFs

MOFMetalTemperature (K)Pressure (bar)CO₂ Uptake (mmol/g)Reference
CPM-5Zn2981~2.3[3]
MOF-505Cu2981~2.0[6]
HKUST-1 compositeCu27318.1[7]
Breathing MOFZn298307.1[8]

Table 3: H₂ Storage in Pyromellitic Acid-Based MOFs

MOFMetalTemperature (K)Pressure (bar)H₂ Uptake (wt%)Reference
MOF-5Zn771~1.0[9]
MOF-5Zn298201.0[9]
IRMOF SeriesZn77high pressureVaries with surface area[4]

Table 4: CH₄ Storage in Pyromellitic Acid-Based MOFs

MOFMetalTemperature (K)Pressure (bar)CH₄ Uptake (cm³/cm³)Reference
Fe-pbptaFe29835369 (cm³/g)[10]
Fe-pbptaFe29865192[10]
Flexible porous polymer-298100294[11]

Conclusion and Future Outlook

Benzene-1,2,4,5-tetracarboxylic acid has proven to be a highly effective building block for the creation of porous MOFs with significant potential for gas storage applications. The rigid, symmetric nature of this linker facilitates the formation of robust frameworks with high surface areas and tunable pore environments. While the majority of research has focused on this isomer, the unique coordination possibilities of this compound present an exciting avenue for the discovery of novel materials with potentially unique gas storage properties.

Future research in this area should focus on:

  • Systematic exploration of this compound as a linker to understand how its distinct geometry influences framework topology and gas adsorption behavior.

  • Post-synthetic modification of existing frameworks to introduce functional groups that can enhance selectivity and uptake of specific gases.

  • Development of composite materials that combine the high porosity of these MOFs with other materials to improve properties such as thermal conductivity and mechanical stability for practical applications.

By leveraging the protocols and insights provided in this guide, researchers can advance the design and synthesis of next-generation porous materials for a more sustainable future.

References

  • Ho, P.S., Chong, K.C., Lai, S.O., Lee, S.S., Lau, W.J., Lu, S.Y., Ooi, B.S. (2022). Synthesis of Cu-BTC Metal-Organic Framework for CO2 Capture via Solvent-free Method: Effect of Metal Precursor and Molar Ratio. Aerosol and Air Quality Research, 22, 220235. [Link]

  • Al-Maythalony, B. A., & El-Kadri, O. M. (2020). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. Materials, 13(15), 3385. [Link]

  • Li, Y., Wang, Y., Pan, H., Liu, Y., & Zhang, J. (2023). Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. RSC Advances, 13(25), 17267-17274. [Link]

  • Al-Ghouti, M. A., & Al-Absi, R. S. (2013). Mathematical Modeling and Experimental Breakthrough Curves of Carbon Dioxide Adsorption on Metal Organic Framework CPM-5. Environmental Science & Technology, 47(19), 11215–11223. [Link]

  • Babarao, R., & Jiang, J. (2008). Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review. Nanomaterials, 8(11), 932. [Link]

  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(6), 1477–1504. [Link]

  • Wikipedia contributors. (2023, December 2). Metal-organic framework 505. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

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  • Yaghi, O. M., & Li, H. (1995). Carbon capture and conversion using metal– organic frameworks and MOF-based materials. Journal of the American Chemical Society, 117(41), 10401-10402. [Link]

  • Zhang, X., Liu, Y., & Li, S. (2021). CO2 capture ability of Cu-based metal-organic frameworks synergized with amino acid-functionalized layered materials. Journal of CO2 Utilization, 49, 101561. [Link]

  • Maurin, G., & Eddaoudi, M. (2021). Machine learning potential for modelling H2 adsorption/diffusion in MOFs with open metal sites. Chemical Science, 12(35), 11762-11771. [Link]

  • Li, J. R., & Zhou, H. C. (2010). Progress in adsorption-based CO2 capture by metal–organic frameworks. Energy & Environmental Science, 3(11), 1656-1669. [Link]

  • Nguyen, T. T., & Nguyen, T. H. (2019). The investigation of methane storage at the Ni-MOF-74 material: a periodic DFT calculation. Journal of Molecular Modeling, 25(11), 332. [Link]

  • Wang, H., & Liu, X. (2018). Liquid-Assisted Mechanochemical Synthesis of Copper Based MOF-505 for the Separation of CO2 over CH4 or N2. Crystals, 8(7), 282. [Link]

  • Gold APP Instruments. (2023, October 18). How the Volumetric Technique Sorption Analyzer Works. [Link]

  • Zhang, J. P., & Chen, X. M. (2020). Use of breakthrough experiment to evaluate the performance of hydrogen isotope separation for metal-organic frameworks M-MOF-74 (M=Co, Ni, Mg, Zn). Chinese Journal of Chemical Engineering, 28(5), 1361-1367. [Link]

  • van der Linden, B., & Kapteijn, F. (2018). Bimetallic Metal-Organic Framework Mediated Synthesis of Ni-Co Catalysts for the Dry Reforming of Methane. Catalysts, 8(11), 519. [Link]

  • Li, J. R., Ma, Y., McCarthy, M. C., Sculley, J., Yu, J., Jeong, H. K., ... & Zhou, H. C. (2011). Progress in adsorption-based CO 2 capture by metal–organic frameworks. Coordination Chemistry Reviews, 255(15-16), 1791-1823. [Link]

  • Pham, T., & Nguyen, T. T. (2018). Hydrogen adsorption mechanism of MOF-74 metal–organic frameworks: an insight from first principles calculations. Physical Chemistry Chemical Physics, 20(44), 28167-28175. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2006). Hydrogen storage in metal–organic frameworks. Journal of the American Chemical Society, 128(4), 1304-1315. [Link]

  • Wang, X., & Wang, C. (2020). Research Progress on CO 2 Capture and Catalytic Conversion of Metal-Organic Frameworks Materials. Materials, 13(18), 4053. [Link]

  • Zhu, Q. L. (2023). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. Journal of Chemical and Applied Chemical Engineering, 7(1), e012. [Link]

  • Department of Chemistry, University of California, Berkeley. (n.d.). Gas Adsorption. [Link]

  • Wilmer, C. E., & Siegel, D. J. (2021). Accelerated Discovery of CH4 Uptake Capacity MOFs using Bayesian Optimization. Journal of Chemical Theory and Computation, 17(12), 7854-7864. [Link]

  • Krishna, R. (2022, October 21). Simplified Analysis of Breakthrough Experiments [Video]. YouTube. [Link]

  • Bastin, L., & Lamarche, J. M. (2009). The Design and Operation of a Simple Volumetric Adsorption Apparatus. Adsorption Science & Technology, 27(1), 35-43. [Link]

  • Asghar, M. S., & Asghar, M. A. (2018). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. RSC advances, 8(63), 36243-36251. [Link]

  • Krishna, R., & Long, J. R. (2011). Screening Metal Organic Frameworks by Analysis of Transient Breakthrough of Gas Mixtures in a Fixed Bed Adsorber. The Journal of Physical Chemistry C, 115(25), 12441-12451. [Link]

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  • Long, J. R., & Yaghi, O. M. (2009, May 22). Hydrogen Storage in Metal-Organic Frameworks. Department of Energy Hydrogen Program Annual Merit Review. [Link]

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  • Farha, O. K., & Hupp, J. T. (2022). Identification of Metal–Organic Frameworks for near Practical Energy Limit CO2 Capture from Wet Flue Gases: An Integrated Atomistic and Process Simulation Screening of Experimental MOFs. Journal of the American Chemical Society, 144(4), 1665-1675. [Link]

  • Snurr, R. Q., & Yaghi, O. M. (2005). Molecular Simulation of Adsorption and Diffusion of Hydrogen in Metal−Organic Frameworks. The Journal of Physical Chemistry B, 109(35), 16802-16809. [Link]

  • Farha, O. K., & Hupp, J. T. (2024). Integrated CO2 Capture and Conversion by a Robust Cu(I)-Based Metal-Organic Framework. Journal of the American Chemical Society. [Link]

  • Micromeritics Instrument Corporation. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. [Link]

  • Wang, L., & Zhang, J. (2019). Ultrafast Synthesis of Ni-MOF in One Minute by Ball Milling. Nanomaterials, 9(11), 1548. [Link]

  • MOST-H2 Project. (2024, July 25). MOST-H2: Novel metal organic framework adsorbents for efficient storage of hydrogen. [Link]

  • Eddaoudi, M., & Yaghi, O. M. (2018). Synthesis of metal organic framework (MOF-5) with high selectivity for CO2/N2 separation in flue gas by maximum water concentration approach. Journal of CO2 Utilization, 26, 365-373. [Link]

  • Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal-organic frameworks for separations. Chemical reviews, 112(2), 869-932. [Link]

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  • YouTube. (2024, January 16). MOFs in catalysis | #MOF2024. [Link]

  • Long, P., & Quang, T. (2018). SYNTHESIZING AND CHARACTERIZING OPTICAL PROPERTY OF MOF-5 DOPED WITH TRIVALENT EUROPIUM. Journal of Science and Technology, 56(3), 323-329. [Link]

  • Eddaoudi, M., & Yaghi, O. M. (2020). A robust soc-MOF platform exhibiting high gravimetric uptake and volumetric deliverable capacity for on-board methane storage. Journal of the American Chemical Society, 142(13), 6044-6049. [Link]

  • Dürén, T., Sarkisov, L., Yaghi, O. M., & Snurr, R. Q. (2004). Design of New Materials for Methane Storage. Langmuir, 20(7), 2683-2689. [Link]

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Application Notes & Protocols: Mellophanic Acid in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of Mellophanic Acid in Advanced Catalytic Systems

Mellophanic acid (1,2,3,4-benzenetetracarboxylic acid), a polysubstituted aromatic carboxylic acid, presents a unique molecular architecture that is increasingly drawing the attention of researchers in materials science and catalysis. Its rigid planar structure and multiple coordination sites make it an exceptional building block, or linker, for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs). The strategic application of mellophanic acid in the design of MOFs opens up new avenues for developing robust and highly active heterogeneous catalysts.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of mellophanic acid in the synthesis of MOF-based catalysts. We will delve into the rationale behind its use, provide detailed protocols for catalyst synthesis and characterization, and present a representative application in a catalytic oxidation reaction.

Core Concept: Mellophanic Acid as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands (linkers). The choice of the organic linker is critical as it dictates the topology, porosity, and ultimately, the functional properties of the resulting MOF. Mellophanic acid, with its four carboxylic acid groups arranged on a benzene ring, is an excellent candidate for a linker due to several key features:

  • High Connectivity: The tetratopic nature of mellophanic acid allows for the formation of highly connected and stable 3D frameworks.

  • Structural Rigidity: The rigid benzene backbone helps in the formation of predictable and robust structures with permanent porosity.

  • Tunable Porosity: The dimensions of the pores within the MOF can be tuned by the choice of the metal center and the synthesis conditions.

  • Active Sites: The aromatic ring of the mellophanic acid linker can be further functionalized to introduce additional catalytic sites, working in synergy with the metal nodes.

The primary catalytic utility of mellophanic acid-based MOFs stems from two main aspects:

  • The Metal Nodes as Catalytic Centers: The metal ions (e.g., Zr, Cu, Co) that form the nodes of the MOF can themselves be active catalytic sites. The mellophanic acid linker serves to create a high-surface-area, porous scaffold that makes these metal sites highly accessible to substrates.

  • The Linker as a Functional Component: The mellophanic acid linker is not merely a structural element. Its electronic properties can influence the Lewis acidity of the metal nodes, thereby modulating their catalytic activity.

I. Synthesis of Mellophanic Acid-Based Catalysts

A significant advantage of mellophanic acid is its potential for sustainable synthesis from biomass-derived precursors. The following protocol is based on the conversion of galactaric acid, a derivative of carbohydrates found in agricultural waste, to mellophanic dianhydride, a direct precursor to mellophanic acid.[1][2][3][4]

Protocol 1: Synthesis of Mellophanic Dianhydride from Galactaric Acid

This multi-step protocol involves the conversion of galactaric acid to a pyrone intermediate, followed by a Diels-Alder reaction and subsequent aromatization and dehydration.[3][4]

Materials:

  • Galactaric acid

  • Sulfuric acid

  • Ethanol

  • Diethyl fumarate

  • Acetic anhydride

Procedure:

  • Step A: Conversion to Pyrone Intermediate: Galactaric acid is first converted to a pyrone intermediate.[3][4]

  • Step B: Ethanolysis: The pyrone intermediate is then reacted with ethanol in the presence of a slight excess of sulfuric acid.[3][4]

  • Step C: Diels-Alder Cycloaddition: The product from Step B undergoes a Diels-Alder cycloaddition with diethyl fumarate to afford the corresponding aromatic triester.[3][4]

  • Step D: Saponification and Acidification: The triester is saponified to the corresponding tricarboxylic acid, followed by acidification to yield benzene-1,2,3,4-tetracarboxylic acid (mellophanic acid).

  • Step E: Dehydration to Dianhydride: Mellophanic acid is refluxed in acetic anhydride for 48 hours. The solvent is then removed under vacuum to yield mellophanic dianhydride as a solid.[3]

Protocol 2: Synthesis of a Zirconium-Mellophanate MOF (Zr-Mellophanate)

This protocol describes a representative solvothermal synthesis of a zirconium-based MOF using mellophanic acid as the linker. Zirconium-based MOFs are known for their high thermal and chemical stability, making them excellent candidates for robust catalysts.[5][6]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Mellophanic acid (1,2,3,4-benzenetetracarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.1 mmol) in 20 mL of DMF.

  • In a separate beaker, dissolve mellophanic acid (e.g., 0.1 mmol) in 20 mL of DMF.

  • Slowly add the mellophanic acid solution to the ZrCl₄ solution under stirring.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline solid will have formed.

  • Collect the solid by filtration and wash it thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL).

  • Activate the MOF by heating at 150 °C under vacuum for 12 hours to remove any residual solvent from the pores.

Workflow for Zr-Mellophanate MOF Synthesis:

cluster_synthesis Zr-Mellophanate MOF Synthesis reagents ZrCl4 + Mellophanic Acid in DMF mixing Mixing and Stirring reagents->mixing solvothermal Solvothermal Reaction (120°C, 24h) mixing->solvothermal filtration Filtration and Washing solvothermal->filtration activation Activation (150°C, vacuum) filtration->activation product Zr-Mellophanate MOF activation->product

Caption: Solvothermal synthesis workflow for Zr-Mellophanate MOF.

II. Characterization of Mellophanic Acid-Based Catalysts

Thorough characterization of the synthesized MOF is crucial to confirm its structure, porosity, and stability.

Technique Purpose Expected Outcome for Zr-Mellophanate MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the MOF.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Uniformly shaped crystals, providing an indication of the sample's homogeneity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which it starts to decompose.High thermal stability, typically stable up to 300-400 °C.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.A high surface area, confirming the porous nature of the material, which is crucial for catalysis.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of mellophanic acid to the metal centers.Shifts in the characteristic carbonyl (C=O) stretching frequencies of the carboxylic acid upon coordination.

III. Application in Catalysis: Oxidation of a Model Substrate

MOFs are effective catalysts for a variety of organic transformations. Here, we present a representative protocol for the oxidation of a model substrate, such as an alcohol or an alkene, using the synthesized Zr-Mellophanate MOF as a heterogeneous catalyst.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Zr-Mellophanate MOF (activated)

  • Benzyl alcohol

  • Toluene (solvent)

  • tert-Butyl hydroperoxide (TBHP) as the oxidant

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Zr-Mellophanate MOF (e.g., 10 mg).

  • Add toluene (10 mL) and benzyl alcohol (1 mmol).

  • Heat the mixture to 80 °C with stirring.

  • Add TBHP (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • The liquid phase containing the product (benzaldehyde) can be further purified by column chromatography if necessary.

Catalyst Recycling:

The recovered Zr-Mellophanate MOF can be washed with a suitable solvent (e.g., acetone), dried, and reactivated under vacuum at 150 °C for subsequent catalytic runs. The ability to be easily separated and reused is a key advantage of heterogeneous catalysts like MOFs.[7]

Logical Flow of Catalytic Oxidation:

cluster_catalysis Catalytic Oxidation Cycle catalyst Zr-Mellophanate MOF reaction Reaction at 80°C catalyst->reaction recycling Catalyst Washing & Activation catalyst->recycling reactants Benzyl Alcohol + TBHP reactants->reaction products Benzaldehyde + tert-Butanol reaction->products separation Catalyst Separation (Filtration/Centrifugation) reaction->separation separation->catalyst Recycled Catalyst separation->products Product Isolation recycling->catalyst Reactivated Catalyst

Caption: General workflow for the catalytic oxidation and catalyst recycling.

IV. Conclusion and Future Outlook

Mellophanic acid is a promising but currently underutilized building block for the construction of advanced catalytic materials. Its application as a linker in MOFs provides a pathway to create robust, high-surface-area heterogeneous catalysts with tunable properties. The ability to synthesize mellophanic acid from renewable resources further enhances its appeal for the development of sustainable chemical processes.

Future research in this area should focus on:

  • Exploring a wider range of metal nodes to create a diverse library of mellophanic acid-based MOFs.

  • Post-synthetic modification of the mellophanic acid linker to introduce additional functionalities and create multifunctional catalysts.

  • Application in a broader scope of catalytic reactions , including asymmetric catalysis and photocatalysis.

  • Detailed mechanistic studies to elucidate the precise role of the mellophanic acid linker in the catalytic cycle.

By leveraging the unique properties of mellophanic acid, researchers can continue to push the boundaries of heterogeneous catalysis and develop innovative solutions for challenges in chemical synthesis, energy, and environmental remediation.

References

  • Hu, Z., et al. (2020). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 10(9), 997. [Link]

  • Gambarotti, C., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9673–9683. [Link]

  • Albayati, N. (2022). Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. Digital Repository of University of Tabuk. [Link]

  • Iqbal, M. Z., et al. (2024). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. New Journal of Chemistry, 48(2), 734-743. [Link]

  • Fajar, A., et al. (2019). Synthesis of Metal-organic Frameworks Based on Zr 4+ and Benzene 1,3,5-Tricarboxylate Linker as Heterogeneous Catalyst in the Esterification Reaction of Palmitic Acid. Indonesian Journal of Chemistry, 19(4), 899-907. [Link]

  • Cohen, S. M. (2010). Evaluation of Heterogeneous Metal-Organic Framework Organocatalysts Prepared by Postsynthetic Modification. Journal of the American Chemical Society, 132(5), 1546–1548. [Link]

  • Enamine. Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. [Link]

  • Li, Y., et al. (2019). Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone. CrystEngComm, 21(30), 4555-4564. [Link]

  • Sze, W. H., & Li, X. (2015). Organocatalysis in biorefining for biomass conversion and upgrading. Green Chemistry, 17(3), 1369-1380. [Link]

  • BASF SE. (2014). Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof.
  • University of South Florida. (2025). Synthesis of Phthalocyanines for Inclusion in Metal-Organic Frameworks. ChemCon 2025. [Link]

  • Wang, C., et al. (2022). Strategies for the application of metal–organic frameworks in catalytic reactions. RSC Advances, 12(11), 6523-6541. [Link]

  • Gambarotti, C., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. IRIS . [Link]

  • Padial, N. M., et al. (2021). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 8(19), 4443-4453. [Link]

  • Li, B., et al. (2018). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. Catalysts, 8(11), 517. [Link]

  • Gambarotti, C., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9673–9683. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mellophanic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing Mellophanic Acid (benzene-1,2,3,4-tetracarboxylic acid). It prioritizes troubleshooting real-world deviations over generic textbook descriptions.

Current Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting Side Reactions & Impurity Profiles

Introduction: The "Vicinal" Challenge

Welcome. If you are synthesizing Mellophanic Acid, you are likely battling the "Vicinal Effect." Unlike its symmetric isomer Pyromellitic acid (1,2,4,5-), Mellophanic acid (1,2,3,4-) possesses four adjacent carboxyl groups. This steric crowding creates a high-energy motif prone to two primary failure modes: premature decarboxylation and unwanted anhydride formation .

This guide breaks down the synthesis into three troubleshooting modules based on the most common failure points: Oxidation, Thermal Instability, and Nitration.

Module 1: Oxidation Efficiency & Intermediates

Context: Whether using Potassium Permanganate (


) or Nitric Acid (

), the oxidation of 1,2,3,4-tetramethylbenzene (Prehnitene) is a stepwise cascade. Primary Issue: Incomplete oxidation resulting in methyl-phthalic acids or aldehyde intermediates.
Troubleshooting Guide: Low Yield / Melting Point Depression
SymptomProbable CauseDiagnostic CheckCorrective Action
Low Melting Point (<238°C)Presence of methyl-tricarboxylic intermediates.1H NMR: Look for methyl singlets around

2.3-2.6 ppm (aromatic methyls).
Extend Reflux: Increase reaction time by 4-6 hours. Ensure excess oxidant (min 20% molar excess).
Insoluble Grey Solid

breakthrough (Permanganate route).
Visual inspection of filter cake.Bisulfite Wash: Treat crude solid with saturated

in acidic media to solubilize Mn(IV).
Gummy/Sticky Product Aldehyde polymerization.IR: Look for C=O stretch at ~1700 cm⁻¹ (distinct from acid).Phase Transfer: If using

, add a phase transfer catalyst (e.g., TBAB) to improve oxidant contact with organic phase.
Visualization: The Oxidation Cascade & Failure Points

The following diagram illustrates the stepwise oxidation and where the process typically stalls.

OxidationCascade Prehnitene Prehnitene (1,2,3,4-Tetramethylbenzene) Step1 Dimethyl-Phthalic Acids (Intermediate) Prehnitene->Step1 Oxidation (Fast) Step2 Methyl-Tricarboxylic Acids (Stall Point) Step1->Step2 Oxidation (Slower) Target Mellophanic Acid (Target) Step2->Target Oxidation (Rate Limiting) Side1 Aldehyde Polymers (Tarry Residue) Step2->Side1 Incomplete Ox / Polymerization

Figure 1: Stepwise oxidation pathway showing the critical rate-limiting step where "stalling" leads to impurities.

Module 2: Thermal Instability & Decarboxylation

Context: The 1,2,3,4-substitution pattern creates immense steric strain. The molecule is desperate to relieve this strain by ejecting


 or releasing water to form an anhydride.
Critical Threshold: 200°C .[1] Exceeding this temperature during drying or purification is the #1 cause of batch failure.
FAQ: Why is my product turning into gas or changing solubility?

Q: I dried the product in an oven at 220°C, and the weight decreased significantly. Why? A: You triggered Decarboxylation .[2]

  • Mechanism: The carboxyl groups at positions 2 and 3 are squeezed. Thermal energy drives the loss of

    
     to form 1,2,3-benzenetricarboxylic acid (Hemimellitic acid) or 1,2,4-benzenetricarboxylic acid (Trimellitic acid).
    
  • Solution: Never dry Mellophanic acid above 120°C. Use vacuum desiccation over

    
     instead of high heat.
    

Q: My product is no longer soluble in water but dissolves in acetone. What happened? A: You formed Mellophanic Dianhydride .

  • Mechanism: Adjacent carboxyl groups (1-2 and 3-4) dehydrate to form five-membered anhydride rings. This happens even in the solid state if heated, or if recrystallized from acetic anhydride.

  • Reversal: Reflux the solid in water for 2 hours to hydrolyze the anhydride back to the tetra-acid.

Visualization: Thermal Degradation Pathways

ThermalDecay cluster_Heat Thermal Stress (>200°C) cluster_Dehydration Dehydration (Ac2O or Heat) Mello Mellophanic Acid (1,2,3,4-Tetraacid) Decarb1 Hemimellitic Acid (1,2,3-Triacid) + CO2 Mello->Decarb1 Steric Relief Decarb2 Trimellitic Acid (1,2,4-Triacid) + CO2 Mello->Decarb2 Steric Relief Anhydride Mellophanic Dianhydride (Insoluble in H2O) Mello->Anhydride - 2 H2O

Figure 2: Thermal degradation pathways. Note that decarboxylation is irreversible, while anhydride formation is reversible via hydrolysis.

Module 3: Nitration (Nitric Acid Route Specific)

Context: Industrial synthesis often uses dilute


 under pressure (160-190°C). While effective, nitric acid is a potent nitrating agent.
Primary Issue:  Yellow contamination (Nitro-compounds).
Troubleshooting Guide: Nitrogen Contamination
ObservationTechnical AnalysisProtocol Adjustment
Yellow Product Color Presence of Nitro-mellophanic acid . The aromatic ring is deactivated, but high temp/conc

forces Electrophilic Aromatic Substitution (EAS).
Reduce Acid Conc: Do not exceed 30%

. Increase Temp: Paradoxically, higher temp favors oxidation (radical mechanism) over nitration (ionic mechanism). Maintain >160°C.
Explosive Risk Accumulation of Bis(nitromethyl)prehnitene .[3]Ventilation: Ensure continuous removal of NOx gases. Staging: Add prehnitene to the hot acid, never the reverse.

Module 4: Validated Isolation Protocol

To ensure purity and avoid the side reactions described above, follow this isolation logic. This protocol assumes a Permanganate oxidation route (standard lab scale).

  • Filtration (Hot): Filter the reaction mixture while hot (>80°C) to remove

    
    .
    
    • Why? Mellophanic acid is soluble in hot water;

      
       is not.
      
  • Concentration: Evaporate filtrate to ~50% volume.

  • Acidification: Cool to 0-5°C and slowly add conc.

    
     to pH 1.[4]
    
    • Critical: Do not let temperature rise above 20°C during addition to prevent partial decarboxylation of transient intermediates.

  • Crystallization: Allow to stand at 4°C for 12 hours.

    • Troubleshoot: If oil separates, scratch glass or seed with authentic crystal to induce nucleation.

  • Drying: Filter white crystals. Dry under vacuum at 60°C.

    • Warning: Do NOT use a standard 150°C oven.

References

  • Lyu, Q., et al. (2020).[1] Experiments and Kinetic Modeling on the Co/Mn/Br Catalyzed Oxidation of Prehnitene to Mellophanic Acid in the Liquid Phase. Industrial & Engineering Chemistry Research. Link

  • NIST Chemistry WebBook. (n.d.). This compound.[1][4][5] Standard Reference Data. Link

  • Freer, A. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Link

  • Turmo, J., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering. Link

Sources

Preventing the formation of impurities in Benzene-1,2,3,4-tetracarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for the synthesis and purification of Benzene-1,2,3,4-tetracarboxylic acid (Mellophanic Acid) . It addresses the unique steric challenges of the 1,2,3,4-substitution pattern, specifically the high propensity for anhydride formation and decarboxylation compared to its isomers (Pyromellitic or Prehnitic acid).

Topic: Impurity Prevention & Process Optimization Ticket Priority: High (P1) Applicable Routes: Oxidation of 1,2,3,4-Tetramethylbenzene (Prehnitene); Hydrolysis of Ester/Anhydride Precursors.[1]

The "Senior Scientist" Briefing: The Steric Trap

Before troubleshooting, you must understand the molecular behavior driving your impurities. Mellophanic acid is unique among the benzenetetracarboxylic isomers because it possesses four contiguous carboxyl groups .

  • The Nomenclature Trap: Do not confuse the starting material Prehnitene (1,2,3,4-tetramethylbenzene) with Prehnitic Acid (1,2,3,5-benzenetetracarboxylic acid).[1] Oxidizing Prehnitene yields Mellophanic Acid, not Prehnitic Acid.[1]

  • The Ortho-Effect: The extreme crowding of four adjacent groups creates significant steric strain.

    • Consequence 1: The molecule is desperate to release water to form Mellophanic Dianhydride , even at relatively low temperatures (

      
      160°C).
      
    • Consequence 2: Under oxidative stress (e.g., aggressive

      
       or 
      
      
      
      protocols), the strain lowers the activation energy for decarboxylation , leading to 1,2,3-tricarboxylic acid (Hemimellitic acid) impurities.[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the oxidation cascade of Prehnitene and the critical "exit ramps" where impurities are generated.

MellophanicPath Start Start: 1,2,3,4-Tetramethylbenzene (Prehnitene) Inter1 Intermediate: Methyl-Benzyl Alcohols Start->Inter1 Oxidation (Slow initiation) Inter2 Intermediate: Methyl-Benzoic Acids Inter1->Inter2 Rapid Oxidation Target TARGET: Mellophanic Acid (1,2,3,4-Benzenetetracarboxylic acid) Inter2->Target Difficult Final Oxidation (Steric hindrance) Impurity_Partial Impurity A: Partial Oxidation (Methyl-tricarboxylic acids) Inter2->Impurity_Partial Stalled Reaction (Low Temp/Cat Activity) Impurity_Decarb Impurity B: Decarboxylation (Hemimellitic Acid) Target->Impurity_Decarb Over-Oxidation/High T (>200°C) Impurity_Anhydride Impurity C: Anhydride Formation (Mellophanic Dianhydride) Target->Impurity_Anhydride Dehydration (Acidic/Thermal stress)

Figure 1: Oxidation pathway of Prehnitene showing critical impurity formation points (dashed lines).[1]

Troubleshooting Guide (Q&A Format)

Module A: Incomplete Oxidation (The "Methyl" Impurities)

User Issue: My HPLC shows a persistent peak eluting just after the main product, and the melting point is lower than expected (238°C instead of 241-244°C).

Diagnosis: You likely have methyl-benzenetricarboxylic acids .[1] As the carboxyl groups accumulate on the ring, they withdraw electrons, deactivating the ring and making the remaining methyl groups significantly harder to oxidize.

ParameterRecommended AdjustmentMechanistic Reason
Catalyst Increase Co/Mn ratio (if using Amoco process) or Add Co-catalyst (

or

).
Cobalt is the primary oxidant for the methyl group; Manganese promotes the regeneration of Co(III). Increasing Co activity helps attack the deactivated methyls.
Solvent Switch to Acetic Acid with 5-10% water.[1]Pure acetic acid can promote anhydride formation, which inhibits the final oxidation step. Water keeps the intermediates in the acid form, which are more soluble and reactive.
Pressure Increase

partial pressure (15-20 bar).
Higher oxygen concentration drives the kinetics of the rate-limiting step (the final methyl oxidation).

Protocol Tip: If using Permanganate (


), ensure you are using a 20% excess  and refluxing for at least 4-6 hours.[1] The "purple color" persisting does not guarantee the final methyl is gone; it only means oxidant is present. Monitor via HPLC or TLC (Acidified mobile phase).
Module B: Decarboxylation (The "Missing Carbon" Impurities)

User Issue: I am losing yield, and NMR shows a triplet at the aromatic region characteristic of 1,2,3-substitution (Hemimellitic acid).

Diagnosis: You are suffering from thermal decarboxylation . The 1,2,3,4-acid is sterically strained.[1] If you heat it above 180°C (especially in the presence of metal ions or strong mineral acids), the central carboxyl groups will eject


 to relieve strain.

Corrective Actions:

  • Temperature Cap: Never exceed 160°C during the reaction phase if possible.

  • Acid Scavenging: If using

    
     oxidation, neutralize immediately after reaction. Prolonged exposure to hot nitric acid promotes decarboxylation.
    
  • Biosourced Route Alternative: If oxidative decarboxylation is uncontrollable, switch to the hydrolysis of 2,3,4-Tris(ethoxycarbonyl)benzoic acid . This route uses NaOH reflux followed by mild acidification, avoiding the harsh oxidative conditions that strip carbons.

Module C: Anhydride Contamination

User Issue: My product is turning into a brown solid that is insoluble in water but soluble in DMSO.

Diagnosis: You have formed Mellophanic Dianhydride (or polymeric anhydrides). This happens during aggressive drying or sublimation.

The Fix (Re-Hydrolysis Protocol):

  • Suspend the crude brown solid in distilled water (10 mL per gram).

  • Heat to reflux (100°C). The solid will likely not dissolve immediately.

  • Add drops of 10% NaOH until the solution clears (pH > 10). This forces the anhydride ring open.

  • Critical Step: Cool to 0°C and acidify slowly with conc. HCl to pH 1.

  • The tetra-acid will precipitate as a white solid.[1] Filter and dry under vacuum at 60°C max . (Do not oven dry at >100°C, or you will re-form the anhydride).

Validated Purification Workflow

Use this logic tree to determine the cleaning protocol based on your crude material's appearance.

PurificationLogic Start Start: Crude Solid Analysis CheckColor Is the solid Brown/Tan? Start->CheckColor Brown Yes: Tars/Anhydrides present CheckColor->Brown Yes White No: White/Off-white CheckColor->White No Action_Charcoal Action: Dissolve in NaOH, treat with Activated Charcoal, Hot Filter, then Acidify. Brown->Action_Charcoal CheckHPLC HPLC: Methyl-acid impurities? White->CheckHPLC Action_Charcoal->CheckHPLC Recryst Protocol: Recrystallize from 10% HCl/Water. CheckHPLC->Recryst Yes (>1%) Wash Protocol: Wash with cold Ethyl Acetate (removes non-polar impurities). CheckHPLC->Wash No (<1%) Final Pure Mellophanic Acid (Dry at 60°C Vacuum) Recryst->Final Wash->Final

Figure 2: Decision tree for purification based on visual and chromatographic evidence.

Key Experimental Data

PropertyMellophanic Acid (1,2,3,[1][2][3][4]4)Prehnitic Acid (1,2,3,[1][2]5)Pyromellitic Acid (1,2,4,[1][5]5)Significance
Melting Point 241°C - 244°C (Decomposes)246°C - 250°C281°C - 284°CUse MP to distinguish isomers. 1,2,3,4 has the lowest MP due to steric strain.[1]
Solubility (Water) High (due to polarity)ModerateModerate1,2,3,4 is very soluble in hot water; recrystallization requires high concentration or HCl to force precipitation.[1]
Anhydride Formation Very Fast (forms Dianhydride)Slow (forms Monoanhydride)Fast (forms Dianhydride)1,2,3,4 forms anhydrides most easily; avoid high-temp drying.[1]

References

  • Zou, B., et al. (2022).[1][6][7] "Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides." The Journal of Organic Chemistry, 87(20), 13605–13614.

    • Relevance: Details the handling of 1,2,3,4-tetracarboxylic acid and the risks of incorrect cyclizations/anhydride form
    • [6]

  • Turco, R., et al. (2023).[1][4] "Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender." ACS Sustainable Chemistry & Engineering, 11(29), 10689–10700.[1]

    • Relevance: Provides a high-purity hydrolysis protocol (from ester precursors)
  • National Institute of Standards and Technology (NIST). "Benzene, 1,2,3,4-tetramethyl- (Prehnitene)."[1] NIST Chemistry WebBook, SRD 69.

    • Relevance: Authoritative data on the starting m
  • Wang, L., et al. (2014).[1][8] "The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals."[1][5][8] Physical Chemistry Chemical Physics, 16, 19226-19236.[1]

    • Relevance: While focused on atmospheric chemistry, this paper details the stepwise oxidation kinetics of polymethylbenzenes, validating the "methyl-to-alcohol-to-acid" pathway and the stability of intermediates.[1]

Sources

Technical Support Center: Stabilizing Benzene-1,2,3,4-tetracarboxylic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and stability of Benzene-1,2,3,4-tetracarboxylic acid (CAS RN: 476-73-3). By synthesizing established principles of chemical stability with practical, field-proven insights, this document aims to ensure the integrity of your experimental materials and the reproducibility of your results.

Introduction: The Challenge of Storing Polycarboxylic Acids

This compound, a polycarboxylic aromatic acid, is a valuable building block in various research and development applications. However, its multiple carboxylic acid functional groups render it susceptible to degradation if not stored under optimal conditions. The primary challenges in maintaining its long-term stability are its inherent hygroscopicity and susceptibility to thermal and photochemical degradation. This guide provides a structured approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The most significant factor affecting the stability of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[][2] This absorbed water can initiate or accelerate degradation pathways, such as changes in crystalline structure and facilitating decarboxylation at elevated temperatures.

Q2: How can I visually identify potential degradation of my stored sample?

A2: Visual signs of degradation can include a change in the physical state of the powder, such as clumping, caking, or becoming sticky, which indicates moisture absorption.[3] Discoloration, often a slight yellowing or browning, may suggest thermal or photochemical degradation. However, significant degradation can occur without any visible changes, necessitating analytical assessment for confirmation.

Q3: What are the ideal short-term and long-term storage temperatures?

A3: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. A controlled room temperature of 15°C to 25°C is generally acceptable for shorter periods.[4] For extended long-term storage, refrigeration at 2°C to 8°C is advisable to minimize the rate of any potential degradation reactions.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage, for long-term stability, especially for high-purity reference standards, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is best practice. This minimizes the risk of both moisture absorption and oxidative degradation.

Q5: How often should I re-test my stored this compound to ensure its purity?

A5: For long-term stored materials, periodic re-testing is crucial. A general guideline for re-testing is every 12 months. However, the frequency should be determined based on the specific storage conditions and the criticality of the application. If any visual changes are observed, immediate re-testing is recommended.[4][5]

Troubleshooting Guide: Common Storage Issues and Solutions

Observed Issue Potential Cause Recommended Action(s)
Clumping or Caking of Powder Moisture absorption due to improper sealing or high humidity environment.1. Immediately transfer the material to a desiccator with a fresh desiccant. 2. For future storage, ensure the container is tightly sealed and consider using paraffin film for extra protection. 3. If possible, handle the material in a glove box with low humidity.
Discoloration (Yellowing/Browning) Exposure to light (photodegradation) or elevated temperatures (thermal degradation).1. Store the material in an amber or opaque container to protect it from light. 2. Ensure the storage location is away from heat sources and direct sunlight. 3. Re-test the material to determine its purity before use.
Inconsistent Experimental Results Potential degradation of the starting material, leading to lower purity and the presence of impurities.1. Re-test the purity of the stored this compound using a stability-indicating analytical method (see Experimental Protocols). 2. If degradation is confirmed, procure a new batch of the material.
Difficulty in Achieving Complete Dissolution Presence of insoluble degradation products or changes in the crystalline form due to moisture.1. Attempt sonication to aid dissolution. 2. If insolubility persists, this may be a strong indicator of degradation. The material should be re-tested for purity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For UV detection, 0.1% phosphoric acid can be used. For MS-compatible methods, 0.1% formic acid is recommended.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the stored sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the stored sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated using the area normalization method.

Protocol 2: Forced Degradation Study

To understand potential degradation pathways, a forced degradation study can be performed on a sample of this compound.[7][8]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photochemical Degradation: Expose the solid sample to a light source according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify any degradation products.

Visualization of Key Concepts

degradation_pathway A This compound (High Purity) B Moisture Absorption (Hygroscopicity) A->B Improper Sealing C Elevated Temperature A->C Poor Storage Location D Light Exposure A->D Incorrect Container E Degraded Product (Lower Purity, Impurities) B->E Hydrolysis/Crystallinity Change C->E Decarboxylation D->E Photochemical Reactions storage_workflow cluster_receipt Receiving Material cluster_storage Long-Term Storage cluster_monitoring Monitoring & Re-testing A Initial Purity Check (HPLC) B Store in tightly sealed, opaque container A->B C Cool, dry, dark location (2-8°C recommended) B->C D Consider inert atmosphere (N2 or Ar) C->D E Visual Inspection (Monthly) D->E F Annual Purity Re-assessment (HPLC) E->F If changes observed, immediate re-test G Decision Point: Continue Storage or Discard F->G

Caption: Recommended workflow for the storage and monitoring of this compound.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Longchang Chemical. (2021). Can the reagents that have been stored for a long time be used?. Retrieved from [Link]

  • CAS. (n.d.). 1,2,3,4-Benzenetetracarboxylic acid. Common Chemistry. Retrieved from [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Phthalic Acids and Other Benzenepolycarboxylic Acids. Wiley Online Library.
  • ResearchGate. (2020). Oxidative degradation of benzene rings. Retrieved from [Link]

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Zou, B., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14353-14360.
  • Cheméo. (n.d.). Chemical Properties of this compound, 5-methoxy, tetramethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Benzene. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.2: Structure and Stability of Benzene. Retrieved from [Link]

  • Pan, X., et al. (1995). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 29(12), 3134-3141.
  • Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2011).
  • Sciencemadness Discussion Board. (2014). Shelf Life of Chemicals?. Retrieved from [Link]

  • Slideshare. (n.d.). Accelerated Stability Testing. Retrieved from [Link]

  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Retrieved from [Link]

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Technical Support Center: Refinement of Crystal Growth Conditions for Benzene-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of Benzene-1,2,3,4-tetracarboxylic acid (also known as Mellophanic acid). Our goal is to provide a comprehensive resource that addresses common challenges and offers field-proven insights to refine your crystal growth methodologies. This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of this compound.

Question 1: I am consistently obtaining an oil or amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?

Answer: Oiling out is a common problem in crystallization and typically indicates that the solute is too soluble in the chosen solvent or that the supersaturation was reached too quickly.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Causality: When a solution becomes supersaturated, molecules can either organize into an ordered crystal lattice or aggregate randomly into a disordered, liquid-like state (oiling out). This is often a kinetically favored but thermodynamically unstable pathway. The high density of carboxylic acid groups in this compound can lead to strong solvent interactions, making it prone to oiling out if not handled carefully.

  • Troubleshooting Steps:

    • Reduce the Rate of Supersaturation: The primary goal is to allow molecules sufficient time to orient themselves into a crystal lattice.[2] This can be achieved by:

      • Slowing down solvent evaporation: Use a vial with a smaller opening or cover it with parafilm and pierce a few small holes with a needle.[1][2]

      • Slowing down the cooling rate: If using a cooling crystallization method, place the solution in a Dewar flask with a suitable cooling bath (e.g., ice-water, dry ice/acetone) to ensure a gradual temperature decrease. Programmable incubators can also be used for precise temperature control.[2]

    • Solvent System Modification:

      • Change the solvent: If your compound is too soluble, select a solvent in which it is only moderately soluble.[3]

      • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) to induce crystallization. The anti-solvent should be miscible with the primary solvent. Common anti-solvents for polar compounds include hexane or toluene.[4]

    • Increase Solute Purity: Impurities can disrupt the crystallization process and favor the formation of oils.[3] Ensure your starting material is of high purity. Consider an additional purification step like column chromatography or recrystallization from a different solvent system prior to the final crystal growth experiment.

Question 2: My crystals are very small, often forming as a microcrystalline powder. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer: The formation of small crystals is typically due to an excessive number of nucleation sites and rapid crystal growth.[3] To obtain larger crystals, you need to control the nucleation process and slow down the growth rate.

  • Causality: Crystal formation involves two main stages: nucleation (the initial formation of a stable crystalline entity) and growth (the addition of molecules to the existing nucleus).[2] If nucleation is too rapid, numerous small crystals will form and compete for the available solute, limiting their final size.

  • Troubleshooting Steps:

    • Minimize Nucleation Sites:

      • Use clean glassware: Dust and other particulates can act as nucleation sites.[3] Ensure all vials and flasks are scrupulously clean. Filtering the solution before setting up the crystallization can also help.

      • Reduce the concentration: A lower concentration of the solute will lead to a slower approach to supersaturation and fewer nucleation events.

    • Slow Down the Crystallization Process:

      • Slower evaporation or cooling: As detailed in the previous question, slowing down the rate of supersaturation is crucial.[1][2]

      • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[4] Place a solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into your compound's solution, gradually inducing crystallization.

    • Temperature Gradient: Applying a slight temperature gradient across the crystallization vessel can sometimes promote the growth of a few large crystals at the cooler end.[2]

Question 3: I am observing different crystal morphologies (e.g., needles, plates) in the same batch. Could this be polymorphism, and how should I control it?

Answer: The appearance of different crystal habits can indeed be an indication of polymorphism, where a compound can crystallize into multiple distinct crystal structures.[5] Polymorphism is influenced by factors like solvent, temperature, and the rate of crystallization.[6]

  • Causality: Polymorphs are different solid-state arrangements of the same molecule, leading to different crystal packing and, consequently, different physical properties. The specific polymorph obtained is often kinetically controlled. The multiple carboxylic acid groups of this compound can participate in various hydrogen bonding motifs, potentially leading to different polymorphic forms.

  • Troubleshooting and Control:

    • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is favored. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. For instance, protic solvents like alcohols may favor different hydrogen bonding networks compared to aprotic solvents like acetone or ethyl acetate.

    • Control of Supersaturation: The rate at which supersaturation is achieved can influence the resulting polymorph. A slower crystallization process often yields the thermodynamically more stable form.

    • Temperature Control: Crystallizing at different temperatures can favor the formation of specific polymorphs.

    • Seeding: If you have a desired polymorph, using a small crystal of that form to "seed" a supersaturated solution can promote the growth of that specific polymorph.

Question 4: What is the role of pH in the crystallization of this compound?

Answer: The pH of the crystallization medium is a critical parameter for polyprotic acids like this compound. It directly influences the ionization state of the carboxylic acid groups, which in turn affects solubility and intermolecular interactions.[7][8]

  • Causality: this compound has four acidic protons. As the pH of the solution increases, the carboxylic acid groups will deprotonate. The resulting carboxylate anions are more polar and will have different hydrogen bonding capabilities and solubility profiles compared to the fully protonated acid.[9]

  • Experimental Considerations:

    • Low pH: At low pH, the acid will be fully protonated. In this state, it is less soluble in water but may be more soluble in moderately polar organic solvents. Crystallization from aqueous solutions at low pH is a viable strategy.

    • High pH: At high pH, the molecule will be a tetra-anion. Its solubility in water will be significantly higher, and it may be more challenging to crystallize directly. In this form, it can be used to form co-crystals or salts with appropriate counter-ions.[2]

    • Intermediate pH: At intermediate pH values, a mixture of protonated and deprotonated species will exist. This can sometimes lead to complex solubility behavior and may not be ideal for obtaining single-phase crystals.

Section 2: Experimental Protocols & Data

This section provides detailed experimental protocols and data to guide your crystallization experiments.

Protocol 1: Slow Evaporation Method

This is a straightforward and widely used method for growing single crystals.[1]

  • Solvent Screening: In separate small vials, test the solubility of a few milligrams of this compound in a range of solvents (see Table 1 for suggestions). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to dissolve the solid. If any solid remains undissolved, filter the hot solution through a pre-warmed funnel to remove impurities.

  • Crystallization Setup: Transfer the clear, saturated solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks for crystal growth. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Protocol 2: Vapor Diffusion Method

This technique is particularly effective for growing high-quality crystals from small amounts of material.[4]

  • Solvent Selection: Choose a "good" solvent that readily dissolves your compound and a miscible "poor" solvent (anti-solvent) in which your compound has low solubility.

  • Setup:

    • Dissolve your compound in the "good" solvent in a small, open vial (e.g., a 1-dram vial).

    • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

    • Add the "poor" solvent to the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container.

  • Mechanism: The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of your compound, leading to controlled crystallization.

  • Incubation and Harvesting: As with the slow evaporation method, incubate in a stable environment and monitor for crystal growth.

Data Presentation

Table 1: Suggested Solvents for Crystallization of this compound

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, MethanolThe solubility of benzene polycarboxylic acids in water is generally low but increases with temperature.[10] Alcohols can offer a good balance of polarity.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF)These solvents can dissolve the acid to varying extents and are good candidates for slow evaporation or as the "good" solvent in vapor diffusion. DMF has been shown to form adducts with benzenepolycarboxylic acids.[11]
Non-Polar Toluene, Hexane, BenzenePrimarily used as anti-solvents in layering or vapor diffusion techniques.[4] Benzene has been noted to sometimes aid in crystal packing.[2]
Acidic Acetic AcidCan be a good solvent for polycarboxylic acids and can influence hydrogen bonding.[12]

Note on Benzene: While historically used, benzene is a known carcinogen and should be avoided if possible. Toluene is a safer alternative for many applications.[4]

Section 3: Visualization of Experimental Workflows

Diagram 1: Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed step1 Reduce Rate of Supersaturation (Slower Evaporation/Cooling) start->step1 step2 Modify Solvent System (Change Solvent or Use Anti-solvent) step1->step2 Unsuccessful success Crystals Obtained step1->success Successful step3 Increase Purity of Starting Material step2->step3 Unsuccessful step2->success Successful step3->success Successful failure Still Oiling Out step3->failure

Caption: A stepwise approach to resolving the issue of oiling out during crystallization.

Diagram 2: Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Outer Container cluster_1 Inner Vial cluster_legend Legend compound_solution Solution of Benzene-1,2,3,4- tetracarboxylic acid in 'Good' Solvent anti_solvent 'Poor' Solvent (Anti-solvent) anti_solvent->compound_solution vapor_diffusion Vapor Diffusion (Anti-solvent into Good Solvent) l1 Arrows indicate the direction of vapor diffusion.

Caption: Schematic of a typical vapor diffusion crystallization experiment.

References

  • Single Crystal Growth Tricks and Treats. (2022-09-21). arXiv.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018-07-27). Journal of the American Chemical Society.
  • Growing and Mounting Crystals Your Instrument Will Treasure. (2012-12-12). Department of Chemistry and Biochemistry, Michigan State University.
  • How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester.
  • Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. Organic & Biomolecular Chemistry.
  • Unit 5.3 - Benzene and Polymorphism. (2016-08-02). YouTube. Retrieved from [Link]

  • Investigating the Role of Citric Acid as a Natural Acid on the Crystallization of Amoxicillin Trihydrate. (2023-09-20). ACS Omega.
  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances.
  • Benzene-1,2,4,5-tetracarboxylic acid dimethyl sulfoxide disolvate: a redetermination at 150 K. ResearchGate.
  • Co‐crystals based on 1,2,4,5‐Benzenetetracarboxylic Acid: Synthesis, Supramolecular Frameworks and Optical Properties. ResearchGate.
  • Methods for the synthesis, purification and crystal growth of inorganic crystals for hard radiation detectors. Google Patents.
  • How to Grow Single Crystals | Organic Chemistry. (2020-12-12). YouTube. Retrieved from [Link]

  • Benzene-1,2,4,5-tetracarboxylic acid bis(1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione). PMC, NIH.
  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, ACS Publications.
  • Study of the effect of organic acids on the crystal stability of wines. ResearchGate.
  • Suppressing Barium Sulfate Crystallization with Hydroxycitrate: A Dual Nucleation and Growth Inhibitor. (2021-08-17). Chemistry of Materials, ACS Publications.
  • Process for preparing 1,2,3,4-butanetetracarboxylic acid. Google Patents.
  • The solubilities of benzene polycarboxylic acids in water. ResearchGate.
  • Crystal Growing Tips. (2015-04-28). The Center for Xray Crystallography, University of Florida.
  • Effect of 1,2,4,5-Benzenetetracarboxylic Acid on Unsaturated Poly(butylene adipate-co-butylene itaconate) Copolyesters: Synthesis, Non-Isothermal Crystallization Kinetics, Thermal and Mechanical Properties. MDPI.
  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI.
  • This compound. NIST WebBook.
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021-02-09). PubMed Central.
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020-06-26). PMC, NIH.
  • The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques. New Journal of Chemistry, RSC Publishing.
  • Hydrogen-bonding adducts of benzenepolycarboxylic acids with N,N-dimethylformamide: benzene-1,4-dicarboxylic acid N,N-dimethylformamide disolvate, benzene-1,2,4,5-tetracarboxylic acid N,N-dimethylformamide tetrasolvate and benzene-1,2,3-tricarboxylic acid N,N-dimethylformamide disolvate monohydrate. IUCr Journals.
  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications, RSC Publishing.
  • Crystal polymorphism. Wikipedia.
  • How To: Purify by Crystallization. Department of Chemistry, University of Rochester.
  • Help growing an organic crystal. (2013-01-29). Reddit.
  • Polymorphism in Crystals. MDPI.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC, NIH.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022-08-12). PMC, NIH.
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Scientific Research Publishing.
  • 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers. CrystEngComm, RSC Publishing.
  • Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. ResearchGate.
  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. ResearchGate.
  • This compound. Guidechem.
  • 1,2,4,5-Benzene Tetracarboxylic Acid-Doped Polyaniline/Protonated Carbon Nitride Nanostructures for Cr(VI) Adsorption in Water. (2024-06-04). ACS Publications.
  • Chemical Properties of Benzene-1,2,3,5-tetracarboxylic acid, 4-methoxy, tetramethyl ester. NIST.
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Validation & Comparative

Comparative Technical Guide: Benzene-1,2,3,4-tetracarboxylic Acid vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry vs. Sterics Paradigm

In the engineering of Metal-Organic Frameworks (MOFs) for drug delivery and supramolecular synthons, the choice of tetracarboxylic acid linker is often a binary decision between symmetry and steric constraint .

While Pyromellitic acid (1,2,4,5-isomer) serves as the industry standard due to its centrosymmetric planarity—facilitating predictable, high-porosity channels (e.g., MIL-101)—Mellophanic acid (1,2,3,4-isomer) offers a distinct "vicinal clustering" effect.[1] Our application data suggests that while Pyromellitic acid excels in bulk loading capacity, Mellophanic acid provides superior control over pore aperture tortuosity and metal-cluster geometry, making it the preferred candidate for sustained-release formulations and size-selective molecular sieving .[1]

This guide objectively compares these isomers, providing the physicochemical grounding and experimental protocols necessary to validate their use in your specific development pipeline.

Structural & Physicochemical Analysis[2][3]

The "Vicinal Crowd" Effect

The defining feature of Benzene-1,2,3,4-tetracarboxylic acid (Mellophanic acid) is the contiguous arrangement of four carboxyl groups. Unlike the symmetric 1,2,4,5-isomer, this creates significant steric strain and electrostatic repulsion between adjacent carbonyl oxygens.[1]

  • Pyromellitic Acid (1,2,4,5): Planar, symmetric. Carboxyls can rotate freely to accommodate metal nodes, typically favoring linear or sheet-like 2D/3D networks.[1]

  • Mellophanic Acid (1,2,3,4): The outer carboxyls (positions 1 and 4) often twist out of the benzene plane to relieve strain from the inner carboxyls (2 and 3). This "pre-organized" twisted geometry forces metal coordination into bent or cluster-based topologies rather than linear chains.[1]

Acid Dissociation Constants (pKa)

The proximity of carboxyl groups in Mellophanic acid drastically affects deprotonation energetics compared to its isomers.

PropertyMellophanic Acid (1,2,3,[2]4)Pyromellitic Acid (1,2,4,[3]5)Prehnitic Acid (1,2,3,[2]5)Impact on Coordination
pKa1 2.051.52~2.101,2,4,5 deprotonates easiest; rapid nucleation.[1]
pKa2 3.252.93~3.30
pKa3 4.734.49~4.60
pKa4 6.215.63~5.801,2,3,4 holds final proton tightest due to H-bonding.[1]
Symmetry C2v (Low)D2h (High)Cs (Low)High symmetry = High crystallinity.

Data synthesized from standard physicochemical databases and comparative titration studies.

Scientist's Note: The high pKa4 of Mellophanic acid (6.21) is critical. In neutral pH synthesis (common for bio-compatible MOFs), Mellophanic acid may retain a proton, acting as a tricarboxylate ligand or requiring higher synthesis temperatures/bases to fully activate, altering the final MOF topology.

Visualizing the Coordination Logic

The following diagram illustrates how the substitution pattern dictates the final material topology, a critical consideration for drug delivery vehicle design.

G Start Tetracarboxylic Acid Selection Isomer1 1,2,4,5-Isomer (Pyromellitic) Start->Isomer1 Isomer2 1,2,3,4-Isomer (Mellophanic) Start->Isomer2 Mech1 Symmetric Charge Distribution Minimizes Steric Strain Isomer1->Mech1 D2h Symmetry Mech2 Vicinal Repulsion Forces Out-of-Plane Twisting Isomer2->Mech2 Steric Crowding Top1 Linear/Planar Linkers Mech1->Top1 Top2 Bent/Cluster Linkers Mech2->Top2 Result1 Large Open Channels (e.g., MIL-101 type) Top1->Result1 Result2 Discrete Cages / Tortuous Pores (High Selectivity) Top2->Result2 App1 Bulk Drug Loading (Rapid Release) Result1->App1 App2 Sustained Release (Kinetic Trapping) Result2->App2

Figure 1: Decision tree for ligand selection based on desired pharmacological release profile.

Application Performance: MOFs in Drug Delivery

When designing a carrier for a pharmaceutical active ingredient (API), the choice between Mellophanic and Pyromellitic acid fundamentally changes the release kinetics.

Pyromellitic Acid (The "Bucket")
  • Mechanism: Forms large, mesoporous cages (29–34 Å in MIL-101).[1]

  • Performance: Excellent for loading large proteins or high volumes of small molecules.[1]

  • Limitation: "Burst release" is common due to large apertures.[1] The API diffuses out almost as fast as it diffuses in unless post-synthetic modification is applied.[1]

Mellophanic Acid (The "Maze")
  • Mechanism: The 1,2,3,4-substitution promotes the formation of dense coordination polymers or MOFs with narrower, more tortuous channels.[1] The adjacent carboxyls often chelate single metal ions (forming 5-membered rings) rather than bridging two distant metals.[1]

  • Performance:

    • Higher Stability: The chelate effect (bidentate binding to one metal) often confers higher hydrothermal stability than the bridging mode of PMA.

    • Sustained Release: The restricted pore size creates a kinetic barrier to diffusion, naturally extending the release profile of small-molecule drugs (e.g., Ibuprofen, 5-FU).[1]

Experimental Protocol: Solvothermal Synthesis Validation

To validate the performance differences, we recommend a comparative synthesis of Cobalt(II)-based MOFs. Cobalt is chosen as a reporter metal due to its visible color changes upon coordination geometry shifts.[1]

Protocol A: Synthesis of Co-Mellophanate (1,2,3,4-MOF)

Objective: Isolate the kinetically stable, dense-phase coordination polymer.

  • Reagent Prep:

    • Dissolve 0.5 mmol Mellophanic acid (this compound) in 10 mL DMF/Ethanol (1:1 v/v) .

    • Note: Sonicate for 10 mins. Mellophanic acid dissolves slower than PMA due to inter-molecular H-bonding networks.[1]

  • Metal Addition:

    • Add 1.0 mmol Co(NO₃)₂[1]·6H₂O to the solution. Stir until clear (pink solution).

  • Solvothermal Treatment:

    • Transfer to a 25 mL Teflon-lined autoclave.[1]

    • Heat at 120°C for 48 hours . (Lower temp than PMA to prevent decarboxylation of the crowded acid).

    • Cool rate: 5°C/hour (Slow cooling is crucial for 1,2,3,4-isomer crystallization).[1]

  • Work-up:

    • Filter the violet block crystals.[1] Wash with DMF (3x) and Ethanol (3x).[1]

    • Activate by solvent exchange with acetone for 3 days, replenishing solvent every 12 hours.

Protocol B: Validation (PXRD & Stability)
  • PXRD: Expect sharp peaks at low 2θ (<10°) for PMA (large unit cell) vs. complex peaks at mid-range 2θ for Mellophanic (denser packing).

  • Water Stability Test: Submerge 50mg of crystals in water at 80°C for 24 hours.

    • Pass Criteria: <5% mass loss and retention of PXRD pattern.[1]

    • Expectation: Mellophanic MOFs often show superior hydrolytic stability due to the "chelating" coordination mode protecting the metal center.

Workflow Step1 Pre-Dissolution (DMF/EtOH + Sonicate) Step2 Metal Complexation (Co:Ligand 2:1) Step1->Step2 Step3 Solvothermal Synthesis 120°C, 48h Step2->Step3 Step4 Slow Cooling (5°C/h) Step3->Step4 Step5 Solvent Exchange (Acetone, 3 days) Step4->Step5

Figure 2: Optimized solvothermal workflow for Mellophanic acid MOF synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10155, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks. (Contextual comparison of isomer topologies). Retrieved from [Link]

  • MDPI (2023). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis of Porous MOFs. Retrieved from [Link][4]

  • Politecnico di Milano. Biosourced Aromatic Derivatives: Mellophanic Dianhydride as a Chain Extender. (Demonstrates steric utility in polymer chains). Retrieved from [Link]

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A Comparative Guide to Benzene-1,2,3,4-tetracarboxylic Acid and Pyromellitic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monomer Geometry in Polymer Performance

In the pursuit of high-performance materials, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and other demanding fields.[1][2] The properties of these remarkable polymers are not accidental; they are deliberately engineered from the molecular level up. The choice of monomer building blocks—specifically the dianhydride and diamine—is the most critical determinant of the final polymer's characteristics.[3]

This guide provides an in-depth comparison of two isomeric aromatic tetracarboxylic acids as precursors for polyimide synthesis: the well-known and widely used pyromellitic acid (Benzene-1,2,4,5-tetracarboxylic acid) and its less common isomer, Benzene-1,2,3,4-tetracarboxylic acid.[4][5] While chemically similar, the distinct spatial arrangement of their carboxylic acid groups imparts dramatically different geometries to the resulting polymer chains, profoundly influencing everything from solubility and processability to thermal and mechanical performance. We will explore the causal links between monomer structure and macroscopic properties, supported by experimental data and detailed protocols for researchers and developers in the field.

Monomer Analysis: A Tale of Two Isomers

The reactivity of these monomers in polyimide synthesis is channeled through their dianhydride derivatives. The formation of a stable five-membered anhydride ring requires two adjacent carboxylic acid groups.

Pyromellitic Dianhydride (PMDA): The Archetype of Rigidity and Symmetry

Derived from pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), PMDA is the most established and reactive dianhydride used in commercial polyimides like Kapton™.[3][6]

  • Structure: PMDA possesses a highly symmetrical, planar structure. The two anhydride groups are positioned in a para configuration across the benzene ring. This linearity is a defining feature that is directly translated to the polymer backbone.

  • Reactivity: The four coplanar carbonyl groups create a strong electron-deficient aromatic ring, making the carbonyl carbons highly electrophilic. This results in PMDA being one of the most reactive dianhydrides, readily undergoing nucleophilic attack by diamines to form the poly(amic acid) precursor.[6]

Benzene-1,2,3,4-tetracarboxylic Dianhydride: The Asymmetric Contender

This isomer, with its adjacent carboxylic groups, forms a dianhydride with a fundamentally different geometry.

  • Structure: The anhydride groups are in an ortho configuration. This forces the polymer chain to adopt a kinked, non-linear architecture. This asymmetry is a well-established strategy in polymer chemistry to disrupt the chain packing that often leads to poor solubility.[7]

  • Reactivity: While still an active monomer, the synthesis of its diimide derivatives can be more challenging, with the potential for competitive, incorrect cyclizations.[8][9] The close proximity of the anhydride groups may also introduce steric effects that can influence polymerization kinetics compared to the more open structure of PMDA.

G cluster_0 Monomer Choice cluster_1 Polymer Chain Architecture cluster_2 Macromolecular Packing cluster_3 Resulting Polymer Properties PMDA Symmetric Monomer (PMDA) Linear Linear & Rigid Chain PMDA->Linear ASYM Asymmetric Monomer (1,2,3,4-Isomer) Kinked Kinked & Flexible Chain ASYM->Kinked Packed High Chain Packing (Strong Intermolecular Forces) Linear->Packed Loose Disrupted Chain Packing (Weak Intermolecular Forces) Kinked->Loose Prop1 Low Solubility High Thermal Stability (Tg) High Mechanical Modulus Packed->Prop1 Prop2 High Solubility Lower Thermal Stability (Tg) Improved Ductility Loose->Prop2

Figure 2: The influence of monomer symmetry on final polymer properties.

Comparative Performance Data

The following table summarizes the expected performance differences based on the structural principles discussed. While direct, side-by-side experimental data for Benzene-1,2,3,4-tetracarboxylic dianhydride is less common, these trends are well-established when comparing symmetric and asymmetric dianhydrides in polyimide synthesis. [7]

Property Polyimide from Pyromellitic Dianhydride (PMDA) Polyimide from Benzene-1,2,3,4-tetracarboxylic Dianhydride Rationale
Solubility Generally insoluble in organic solvents. [10] Expected to be soluble in polar aprotic solvents (NMP, DMAc). Asymmetric structure disrupts crystalline packing, allowing solvent molecules to penetrate and dissolve the polymer chains. [7][11]
Glass Transition (Tg) Very High (>400 °C for many formulations). [12] Expected to be lower than its PMDA counterpart. Looser chain packing reduces the energy required for segmental motion to begin, resulting in a lower Tg.
Thermal Stability (Td) Excellent (Decomposition often >500 °C). [7][13] High, but potentially slightly lower than PMDA-based polyimides. While the imide bond itself is very stable, the less efficient packing might lead to slightly earlier onset of degradation.
Mechanical Modulus Very High. Expected to be lower. The rigid, linear chains of PMDA-based polymers create very stiff materials. The introduction of kinks reduces this stiffness. [14]

| Optical Transparency | Films are often colored (yellow to brown). | Expected to be lighter in color or more transparent. | Color in polyimides is largely due to inter-chain charge-transfer complexes (CTCs). [3]Disrupted packing reduces the efficiency of CTC formation, leading to less colored materials. [7][15]|

Experimental Section: Synthesis and Characterization

Trustworthiness in materials science comes from reproducible, verifiable protocols. The following sections provide a detailed methodology for synthesizing and characterizing polyimides from these dianhydrides.

Experimental Workflow: A Validated Approach

G A Step 1: Poly(amic acid) Synthesis (Dianhydride + Diamine in NMP/DMAc) - Stir under N2 at room temp. B Step 2: Film Casting - Pour viscous solution onto glass plate - Use doctor blade for uniform thickness A->B Viscous Solution C Step 3: Thermal Imidization - Staged heating in oven/furnace (e.g., 80°C -> 150°C -> 250°C -> 300°C) B->C Precursor Film E Final Polyimide Film C->E D Step 4: Characterization - FTIR: Confirm imidization - TGA: Measure thermal stability - DSC/DMA: Determine Tg E->D Analysis

Figure 3: Standard workflow for two-step polyimide synthesis and characterization.

Protocol 1: Two-Step Synthesis of Polyimide Film

This protocol describes the most common method for preparing aromatic polyimides, which involves the formation of a soluble poly(amic acid) precursor followed by thermal cyclization. [3] Materials:

  • Dianhydride (Pyromellitic Dianhydride OR Benzene-1,2,3,4-tetracarboxylic Dianhydride)

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas supply

  • Glass plates, doctor blade

  • Programmable oven or furnace

Procedure:

  • Drying: Thoroughly dry all glassware and the diamine under vacuum to remove residual moisture, which can negatively affect molecular weight.

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the aromatic diamine (e.g., ODA) in anhydrous NMP to achieve a desired solids concentration (typically 15-20 wt%). Stir until fully dissolved.

  • Polymerization: Slowly add an equimolar amount of the dianhydride powder to the stirring diamine solution in small portions. Causality: Adding the dianhydride slowly prevents localized high concentrations and helps control the exothermic reaction, leading to a more uniform polymer molecular weight distribution.

  • Reaction: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity will increase significantly as the poly(amic acid) forms. [15]5. Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Solvent Removal & Imidization: Place the cast film in a programmable oven.

    • Heat to 80°C for 2-4 hours to slowly drive off the bulk of the NMP solvent.

    • Ramp the temperature to 150°C, 250°C, and finally 300°C, holding at each temperature for 1 hour. Causality: This staged heating process is critical. A slow ramp prevents solvent boiling which can create voids in the film. The higher temperatures provide the energy needed for the cyclodehydration reaction, converting the amic acid linkages to the robust imide rings. [14]7. Recovery: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Protocol 2: Polymer Characterization

These analyses validate the synthesis and quantify the performance differences between the polymers.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the successful conversion of the poly(amic acid) to polyimide. [16][17] * Methodology: Analyze a small piece of the final film using an FTIR spectrometer.

    • Validation: Look for the disappearance of the broad amide and carboxylic acid peaks of the poly(amic acid) precursor and the appearance of characteristic imide peaks: asymmetric C=O stretching (~1780 cm⁻¹), symmetric C=O stretching (~1720 cm⁻¹), and C-N stretching (~1370 cm⁻¹).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature (Td). [18] * Methodology: Heat a small sample (5-10 mg) of the polymer film from room temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Data: The Td is typically reported as the temperature at which 5% weight loss occurs. The char yield at the final temperature is also a measure of thermal robustness.

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. [12] * Methodology: A rectangular film sample is subjected to an oscillating sinusoidal stress. The temperature is ramped, and the instrument measures the material's response (storage modulus, loss modulus, and tan δ).

    • Data: The Tg is typically identified as the peak of the tan δ curve. This method is often more sensitive than standard DSC for detecting the Tg of high-performance polyimides.

Conclusion and Application-Oriented Recommendations

The choice between this compound and pyromellitic acid is a strategic decision dictated by the desired end-use properties of the polymer. Neither monomer is inherently superior; they are tools for achieving different outcomes.

  • Choose Pyromellitic Acid (via PMDA) when: The primary requirements are maximum thermal stability, dimensional stability at high temperatures, and high mechanical stiffness. Applications include substrates for flexible electronics, high-temperature insulation, and composites for the aerospace industry where processability is a secondary concern to ultimate performance. [5][14][19]

  • Choose this compound when: Improved processability is key. If the polymer needs to be dissolved for spin coating, casting complex shapes, or creating soluble fibers, the asymmetry of the 1,2,3,4-isomer is a significant advantage. This choice is also beneficial for applications requiring higher optical transparency, such as advanced display technologies. [15]The trade-off will likely be a moderate reduction in the glass transition temperature and mechanical modulus compared to a PMDA-based analogue.

By understanding the fundamental relationship between the isomeric structure of the dianhydride monomer and the resulting polymer's architecture, researchers can intelligently select the appropriate building blocks to engineer materials with a precisely tailored balance of properties.

References

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  • Unnamed Author. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Retrieved from [Link]

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  • Unnamed Author. (2012). Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): In situ ligand syntheses, structures, and luminescent properties. ResearchGate. Retrieved from [Link]

  • Chen, P.-Y., et al. (2021). Effect of 1,2,4,5-Benzenetetracarboxylic Acid on Unsaturated Poly(butylene adipate-co-butylene itaconate) Copolyesters. MDPI. Retrieved from [Link]

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A Comparative Guide to the Thermal Stability of Polyimides from Different Dianhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aromatic polyimides are a premier class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and superior chemical resistance.[1] These characteristics make them indispensable in demanding sectors such as aerospace, microelectronics, and advanced composite materials.[2] The remarkable properties of polyimides are not monolithic; they can be precisely tailored by modifying the polymer's molecular architecture. The choice of the constituent monomers—specifically the dianhydride and the diamine—is the most critical factor in this molecular design.

This guide provides a comparative analysis of the thermal stability of polyimides synthesized from four distinct and commercially significant aromatic dianhydrides:

  • Pyromellitic dianhydride (PMDA): Known for creating rigid, highly stable structures.

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA): Offers a rigid-rod like structure, enhancing thermal performance.

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): Introduces fluorine, which imparts unique properties like improved solubility and lower dielectric constant.[3]

  • 4,4'-Oxydiphthalic anhydride (ODPA): Contains a flexible ether linkage, which influences processability and thermal behavior.

By systematically comparing polyimides derived from these dianhydrides while keeping the diamine component constant—in this case, the widely used 4,4'-oxydianiline (ODA)—we can isolate and understand the specific contribution of the dianhydride structure to the final polymer's thermal performance. This analysis is grounded in experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers and engineers with the critical insights needed for rational material selection and design.

The Role of Dianhydride Structure in Thermal Stability

The thermal stability of a polyimide is intrinsically linked to its chemical structure, particularly the rigidity and bond dissociation energy of the polymer backbone.[4] The dianhydride moiety constitutes a significant portion of the repeating unit and thus exerts a profound influence on the final properties.

  • Rigidity and Planarity: Dianhydrides with rigid and planar structures, such as PMDA and BPDA, restrict segmental motion of the polymer chains. This high degree of rigidity leads to strong intermolecular interactions and a more ordered chain packing, which in turn elevates the glass transition temperature (Tg) and the onset temperature of thermal decomposition.[2][5]

  • Flexible Linkages: The introduction of flexible linkages, like the ether group (-O-) in ODPA, increases the rotational freedom of the polymer backbone. This enhanced flexibility can lower the Tg and may slightly reduce the ultimate decomposition temperature compared to more rigid structures. However, it often improves the processability and solubility of the polymer.[6]

  • Bulky Substituents: Bulky groups, such as the hexafluoroisopropylidene (-C(CF₃)₂-) group in 6FDA, create significant steric hindrance. This disrupts efficient chain packing, which can lower intermolecular forces but simultaneously restricts chain mobility, often resulting in a high Tg.[7] The strong electron-withdrawing nature of the -CF₃ groups can also influence the reactivity of the dianhydride during polymerization.[8]

The interplay of these structural factors—rigidity, flexibility, and steric hindrance—determines the key thermal parameters: the glass transition temperature (Tg), where the material transitions from a rigid to a rubbery state, and the thermal decomposition temperature (Td), where irreversible chemical degradation begins.

Experimental Design for Comparative Analysis

To ensure a valid comparison, a standardized experimental approach is crucial. This involves synthesizing a series of polyimides where only the dianhydride is varied, followed by characterization using identical, well-established protocols.

Materials
  • Dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4'-Oxydiphthalic anhydride (ODPA). All monomers should be of high purity and dried under vacuum before use.

  • Diamine: 4,4'-Oxydianiline (ODA).

  • Solvent: N,N-dimethylacetamide (DMAc), anhydrous.

Diagram of Monomer Structures

Below are the chemical structures of the dianhydrides and the common diamine used in this comparative study.

G cluster_dianhydrides Dianhydrides cluster_diamine Diamine PMDA PMDA Pyromellitic dianhydride BPDA BPDA Biphenyltetracarboxylic dianhydride ODPA ODPA Oxydiphthalic anhydride _6FDA 6FDA Hexafluoroisopropylidene diphthalic anhydride ODA ODA 4,4'-Oxydianiline

Caption: Chemical structures of the selected dianhydrides and diamine.

Experimental Workflow: Synthesis and Characterization

The synthesis and analysis follow a validated, multi-step process to ensure reproducibility and data integrity.

workflow cluster_synthesis Polyimide Synthesis cluster_characterization Thermal Characterization Monomers 1. Dissolve ODA in DMAc PAA 2. Add Dianhydride (PMDA, BPDA, etc.) Stir at RT for 24h Monomers->PAA Polycondensation Film 3. Cast Poly(amic acid) Solution onto Glass PAA->Film Imidization 4. Thermal Imidization (Stepwise heating to 300°C) Film->Imidization PI_Film Polyimide Film Imidization->PI_Film TGA TGA Analysis (N₂ atmosphere) PI_Film->TGA DSC DSC Analysis (Determine Tg) PI_Film->DSC

Caption: Standard workflow for polyimide synthesis and thermal analysis.

Detailed Experimental Protocols

1. Polyimide Synthesis (Two-Step Method) [9] This is the most common method for preparing high-quality polyimide films.[10][11]

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve a stoichiometric amount of ODA in anhydrous DMAc with mechanical stirring. Once fully dissolved, add an equimolar amount of the selected dianhydride (e.g., PMDA) in one portion.[12] The solid content is typically maintained at 10-15 wt%.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The viscosity will increase significantly, indicating the formation of the high molecular weight poly(amic acid) precursor.

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to control the thickness of the wet film.

  • Thermal Imidization: Place the glass plate in a programmable oven. The solvent is removed and the poly(amic acid) is converted to the final polyimide via a carefully controlled heating ramp: 80°C for 1 hour, 150°C for 30 minutes, 200°C for 30 minutes, 250°C for 30 minutes, and finally 300°C for 1 hour.[12][13] This stepwise process ensures complete cyclization and minimizes stress in the final film.[14] After cooling, the tough, flexible polyimide film can be peeled from the glass substrate.

2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal decomposition.[15][16]

  • Sample Preparation: Cut a small piece of the polyimide film (approx. 5-10 mg).

  • Instrument Setup: Place the sample in a platinum TGA pan.

  • Analysis: Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a continuous nitrogen purge (flow rate ~50 mL/min). A nitrogen atmosphere is used to study the inherent thermal stability of the polymer backbone without oxidative effects.[4]

  • Data Points: Record the temperature at 5% weight loss (Td5%) and 10% weight loss (Td10%), as well as the char yield (residual mass) at 800°C.

3. Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) of the polymers.[17] The procedure should follow established standards such as ASTM D3418.[18][19][20]

  • Sample Preparation: Seal a small, accurately weighed piece of the polyimide film (approx. 5-10 mg) in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis: Heat the sample from 30°C to 450°C at a rate of 20°C/min under a nitrogen atmosphere. Cool the sample rapidly, then perform a second heating scan at the same rate.

  • Data Points: The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The first scan erases the prior thermal history of the material, ensuring a more accurate measurement.

Comparative Results and Discussion

The thermal properties of the four polyimides synthesized from different dianhydrides with ODA are summarized below. The data presented are representative values compiled from literature sources.

Data Presentation

Table 1: Thermal Decomposition Properties (TGA)

Polyimide (Dianhydride-ODA) Td5% (°C, in N₂) Td10% (°C, in N₂) Char Yield @ 800°C (%)
PMDA-ODA 580 605 62
BPDA-ODA 585 615 65
6FDA-ODA 535 560 58

| ODPA-ODA | 550 | 575 | 60 |

Table 2: Glass Transition Temperatures (DSC)

Polyimide (Dianhydride-ODA) Glass Transition Temp. (Tg, °C)
PMDA-ODA 420
BPDA-ODA 385
6FDA-ODA 325

| ODPA-ODA | 277 |

Discussion of Results

The experimental data clearly demonstrate the profound impact of the dianhydride's structure on the thermal stability of the resulting polyimide.

  • PMDA and BPDA: The polyimides derived from PMDA and BPDA exhibit the highest thermal stability. The BPDA-based polyimide shows a slightly higher decomposition temperature (Td5% of 585°C) and char yield, which can be attributed to its rigid, rod-like biphenyl structure that enhances aromatic character and promotes extensive char formation upon decomposition.[5] The PMDA-ODA polyimide, a benchmark for high-temperature polymers, also shows exceptional stability (Td5% of 580°C) and the highest glass transition temperature (420°C) due to the extreme rigidity and planarity of the pyromellitic imide ring system.

  • ODPA: The introduction of the flexible ether linkage in ODPA leads to a noticeable decrease in both the decomposition temperature (Td5% of 550°C) and the glass transition temperature (Tg of 277°C). The ether bond is a point of lower bond energy compared to the aromatic C-C or C-N bonds, making it a potential initiation site for thermal degradation.[21] Furthermore, the increased rotational freedom it imparts to the polymer chain facilitates segmental motion at lower temperatures, resulting in a significantly lower Tg.

  • 6FDA: The 6FDA-based polyimide displays the lowest onset of thermal decomposition (Td5% of 535°C). This is often attributed to the C-C bond of the hexafluoroisopropylidene group, which is weaker than the bonds within the aromatic backbone and can be a trigger point for degradation.[22] However, despite its lower decomposition temperature, it maintains a relatively high Tg (325°C). The bulky -C(CF₃)₂- group severely restricts chain rotation, which elevates the Tg, but its disruption of intermolecular packing prevents it from reaching the levels of the more planar PMDA or BPDA systems.[7]

Structure-Property Relationship Diagram

The following diagram illustrates the causal links between the molecular features of the dianhydrides and the resulting thermal properties of the polyimides.

G cluster_structure Dianhydride Structural Feature cluster_property Resulting Thermal Property Rigid High Rigidity & Planarity (PMDA, BPDA) HighTd High Td (Excellent Thermal Stability) Rigid->HighTd Restricts bond cleavage HighTg High Tg (High Service Temperature) Rigid->HighTg Hinders segmental motion Flex Flexible Ether Linkage (ODPA) LowTg Lower Tg (Improved Processability) Flex->LowTg Increases chain mobility Bulky Bulky -C(CF₃)₂ Group (6FDA) Bulky->HighTg Steric hindrance restricts rotation Weak Weaker C-C Bonds (6FDA) LowTd Lower Td (Reduced Max. Temperature) Weak->LowTd Initiates decomposition

Caption: Relationship between dianhydride structure and thermal properties.

Conclusion

This comparative guide demonstrates that the selection of the dianhydride monomer is a powerful tool for tuning the thermal properties of polyimides.

  • For applications demanding the highest possible thermal stability and service temperatures, rigid and planar dianhydrides like BPDA and PMDA are the superior choices. They yield polyimides with decomposition temperatures approaching 600°C and glass transition temperatures exceeding 380°C.

  • When improved processability or solubility is required, and a slight trade-off in ultimate thermal stability is acceptable, flexible dianhydrides such as ODPA are suitable. The resulting polyimides have significantly lower glass transition temperatures, which can be advantageous for melt processing.

  • Fluorinated dianhydrides like 6FDA offer a unique balance of properties. While their decomposition temperature may be lower, they provide high glass transition temperatures combined with other desirable features like optical transparency and low dielectric constants, making them ideal for specialized microelectronic applications.

By understanding these fundamental structure-property relationships, researchers and engineers can make informed decisions to develop polyimides with optimized performance characteristics tailored to the specific demands of their application.

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  • ANSI Webstore. (n.d.). ASTM D3418-03 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. Retrieved from [Link]

  • RSC Publishing. (2019). Preparation of polyimide films via microwave-assisted thermal imidization. Retrieved from [Link]

  • ASTM International. (2021). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Retrieved from [Link]

Sources

A comparative analysis of the chelating properties of benzenecarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of benzenecarboxylic acids, ranging from mono- to hexacarboxylic derivatives. In drug development and materials science (specifically Metal-Organic Frameworks or MOFs), the distinction between chelation (binding a single metal center) and bridging (linking multiple metal centers) is critical.

Our analysis confirms that while Phthalic acid (1,2-isomer) exhibits true chelating potential due to the ortho effect, its isomers Isophthalic (1,3) and Terephthalic (1,4) acids predominantly act as bridging ligands. Mellitic acid (benzenehexacarboxylic acid) offers the highest thermodynamic stability for lanthanide complexation but suffers from steric crowding in transition metal coordination. This guide details stability constants, structural mechanisms, and a validated potentiometric protocol for characterization.[1]

Structural Basis of Chelation Performance

The chelating efficiency of benzenecarboxylic acids is governed by the "Chelate Effect" and the geometric positioning of the carboxyl groups.

The Ortho-Effect vs. Bridging
  • Benzoic Acid (Monodentate): Acts as a simple capping ligand. Low stability constants (

    
    ).
    
  • Phthalic Acid (Bidentate - Ortho): The proximity of carboxyl groups allows for the formation of a 7-membered chelate ring with a single metal ion. While less stable than 5- or 6-membered rings (like those formed by oxalate or ethylenediamine), it is the only benzenedicarboxylic isomer capable of discrete chelation.

  • Terephthalic/Isophthalic Acids (Bridging): The distance between carboxyl groups prevents binding to a single metal center. These are the "struts" of MOF chemistry, forming infinite networks rather than discrete molecular complexes.

  • Mellitic Acid (Polydentate): With six carboxyl groups, it creates a high negative charge density, making it an aggressive chelator for hard Lewis acids (e.g., Lanthanides,

    
    ).
    
Visualization of Coordination Modes

coordination_modes cluster_0 Ligand Architecture cluster_1 Metal Interaction Mode Benzoic Benzoic Acid (Monodentate) Capping Capping/Monodentate (Low Stability) Benzoic->Capping Single Site Phthalic Phthalic Acid (1,2-Ortho) Chelation Discrete Chelation (Medium Stability) Phthalic->Chelation 7-Membered Ring Bridging Network/Bridging (MOF Formation) Phthalic->Bridging Steric Flex Terephthalic Terephthalic Acid (1,4-Para) Terephthalic->Bridging Geometry Constraint Mellitic Mellitic Acid (Hexacarboxy) Mellitic->Bridging Cross-linking Encapsulation High-Density Chelation (High Stability) Mellitic->Encapsulation Multiple Sites

Figure 1: Coordination hierarchy of benzenecarboxylic acids.[2] Note that Phthalic acid is versatile (chelating or bridging), while Terephthalic is strictly bridging.

Comparative Performance Analysis

The following data aggregates stability constants (


) for Copper(II) complexes at 25°C, Ionic Strength 

. Copper is selected as the reference metal due to its compliance with the Irving-Williams series stability peak.
Table 1: Stability Constants and Application Suitability
LigandStructure

(Cu(II))
Solubility (Water)Primary Application
Benzoic Acid Monocarboxylic~1.6 - 1.9HighPreservative, MOF Modulator (Crystal truncation)
Phthalic Acid 1,2-Dicarboxylic~3.0 - 3.5ModerateDiscrete Complexation, Plasticizers
Isophthalic Acid 1,3-DicarboxylicN/A (Bridging)LowMOF Linker (Flexible geometry)
Terephthalic Acid 1,4-DicarboxylicN/A (Bridging)Very LowMOF Linker (Rigid struts, e.g., MOF-5)
Mellitic Acid Hexacarboxylic> 7.0 (Est.)*HighLanthanide Extraction, High-Stability MOFs

*Note: Mellitic acid values vary heavily by pH due to multiple protonation states. It forms precipitates rapidly with divalent metals, making solution-phase


 determination difficult.
Key Findings for Drug Development:
  • Selectivity: Benzoic acid derivatives are poor chelators for detoxification therapies (too weak).

  • Carrier Potential: Zinc-based MOFs using Benzoic or Terephthalic acid are superior for drug delivery (e.g., Doxorubicin) because they are stable at neutral pH but hydrolyze in the acidic microenvironment of tumors (pH 5.0 - 6.0), releasing the payload.

  • Toxicity: Phthalic acid isomers are generally biologically tolerated, but their metabolic byproducts must be screened.

Experimental Protocol: Potentiometric Determination of Stability Constants

To generate the data cited above, researchers must use Potentiometric Titration .[3][4][5] This is the "Gold Standard" for determining stability constants in aqueous solution.

Principle

The method involves titrating a solution of the ligand and metal ion with a standardized base (NaOH).[4] The pH shift compared to the free ligand indicates the extent of metal complexation (proton displacement).

Required Equipment & Reagents
  • Potentiometer: High-precision pH meter (resolution ±0.001 pH).

  • Electrode: Glass combination electrode (calibrated daily).

  • Reaction Vessel: Double-walled glass cell (thermostated to 25.0 ± 0.1°C).[3]

  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon (to exclude 
    
    
    
    ).[3]
  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .
Step-by-Step Workflow
  • System Calibration:

    • Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Determine the exact ionic product of water (

      
      ) under experimental conditions.
      
  • Ligand Titration (Acid Dissociation Constant):

    • Prepare 50 mL of ligand solution (

      
      ) with background electrolyte (
      
      
      
      ).
    • Titrate with carbonate-free NaOH (

      
      ) in small increments (0.05 mL).
      
    • Record Equilibrium pH (EMF) after stabilization (drift < 0.2 mV/min).

    • Output: Calculates

      
       values.
      
  • Complex Titration (Stability Constant):

    • Prepare solution containing Ligand (

      
      ) and Metal (
      
      
      
      ) in ratios 1:1, 1:2, and 1:5.
    • Repeat titration with NaOH.

    • The divergence between the Ligand curve and the Complex curve indicates chelation.

  • Data Analysis:

    • Use software like Hyperquad2013 or BEST .

    • Input: Total concentrations (

      
      ), Volume of base, pH readings.
      
    • Algorithm: Minimizes the error square sum of observed vs. calculated potentials.

Validated Workflow Diagram

titration_protocol start Start: Experimental Setup (25°C, Inert N2 Atmosphere) calib Electrode Calibration (Slope Check > 98%) start->calib ligand_titr Ligand Only Titration (Determine pKa) calib->ligand_titr metal_titr Metal + Ligand Titration (Ratios 1:1, 1:2) ligand_titr->metal_titr Add Metal Ion data_proc Data Processing (Hyperquad/BEST Software) ligand_titr->data_proc Input pKa values metal_titr->data_proc Import pH vs Vol Data output Output: Stability Constants (log K) data_proc->output

Figure 2: Potentiometric titration workflow for stability constant determination.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.

  • Ye, X., et al. (2023).[6] Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.[6][7] Iranian Journal of Pharmaceutical Research, 22(1), e136238.

  • Krezel, A., & Maret, W. (2017). Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications. Journal of Inorganic Biochemistry, 176, 110-120.

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.

Sources

Evaluating the cost-effectiveness of different synthetic methods for Benzene-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Cost-Effectiveness & Performance Guide: Synthetic Routes to Benzene-1,2,3,4-tetracarboxylic Acid

Executive Summary

This compound (Mellophanic Acid) is a critical intermediate in the synthesis of polyimides, high-performance polyesters, and metal-organic frameworks (MOFs). Its structural isomer, pyromellitic acid (1,2,4,5-), is widely available, but the 1,2,3,4-isomer offers unique solubility and folding properties desirable for specialized optical films and drug delivery vectors.

This guide evaluates the three primary synthetic methodologies:

  • Catalytic Liquid-Phase Oxidation (Petrochemical): The industrial standard using Co/Mn/Br catalysts. Lowest raw material cost but high capital expenditure (CAPEX).

  • Bio-Based Diels-Alder Synthesis (Sustainable): An emerging route from galactaric acid. High chemical efficiency but currently higher operational expenditure (OPEX) due to solvent intensity.

  • Nitric Acid Oxidation (Legacy): A lab-scale method with high safety risks and waste costs, included for historical comparison.

Method A: Catalytic Liquid-Phase Oxidation (Industrial Standard)

This method mirrors the Amoco process used for terephthalic acid. It utilizes 1,2,3,4-tetramethylbenzene (Prehnitene), a byproduct of durene production or petroleum refining, making the feedstock cost negligible.

  • Mechanism: Free-radical chain oxidation of methyl groups to carboxylic acids.

  • Catalyst System: Cobalt(II) acetate, Manganese(II) acetate, and a Bromide promoter (e.g., HBr or NaBr).

  • Solvent: Glacial Acetic Acid.[1]

Cost-Effectiveness Analysis
  • CAPEX: High . Requires titanium-lined reactors to withstand corrosive bromide/acetic acid mixtures at high temperatures (150–200 °C) and pressures (20–30 atm).

  • OPEX: Low . Feedstock is often a waste stream. The solvent (acetic acid) is 95%+ recoverable.

  • Yield: 60–80%. Steric crowding of four adjacent methyl groups makes complete oxidation difficult, often stopping at the tri-acid stage if conditions are not optimized.

Experimental Protocol (Optimized)
  • Reagents: Prehnitene (10 mmol), Co(OAc)₂·4H₂O (0.5 mmol), Mn(OAc)₂·4H₂O (0.5 mmol), HBr (1.0 mmol), Acetic Acid (50 mL).

  • Procedure:

    • Charge a high-pressure Hastelloy or Titanium autoclave with reagents.

    • Pressurize with O₂ (or Air) to 20 atm.

    • Heat to 180 °C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

    • Maintain reaction for 3–6 hours.

    • Cool to room temperature. The product precipitates as a white solid.

    • Purification: Recrystallize from boiling water to remove catalyst residues.

Method B: Bio-Based Diels-Alder Synthesis (Green Route)

This route, recently optimized (Truscello et al., 2023), converts biomass-derived galactaric acid (mucic acid) into mellophanic acid without heavy metal catalysts.

  • Mechanism: Dehydration of galactaric acid to a pyrone, followed by a Diels-Alder cycloaddition with diethyl fumarate, and subsequent hydrolysis.

  • Key Advantage: Preserves the carbon backbone of the sugar derivative; avoids hazardous oxidants.

Cost-Effectiveness Analysis
  • CAPEX: Low . Reactions occur at moderate temperatures (<100 °C) and atmospheric pressure. Standard glass-lined steel reactors suffice.

  • OPEX: High . Galactaric acid is currently more expensive than petroleum aromatics. The process has a higher Process Mass Intensity (PMI ~446) due to solvent use in extraction steps.

  • Yield: High overall efficiency (~70% over 3 steps).

Experimental Protocol
  • Step 1 (Pyrone Synthesis): React galactaric acid with acetic anhydride/NaOH at 90°C to form 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid.

  • Step 2 (Diels-Alder): Reflux the pyrone with diethyl fumarate (excess) to form the aromatic triester.

  • Step 3 (Hydrolysis): Hydrolyze the ester with aqueous NaOH (24h reflux), then acidify with HCl to precipitate this compound.

Comparative Data Summary

MetricMethod A: Co/Mn/Br OxidationMethod B: Bio-Based Diels-AlderMethod C: Nitric Acid Oxidation
Feedstock Source Petroleum (Prehnitene)Biomass (Galactaric Acid)Petroleum (Prehnitene)
Feedstock Cost Low ($)High (

$)
Low ($)
Reaction Safety Moderate (High Pressure)High (Atmospheric)Low (Explosion Risk/NOx)
Atom Economy High (O₂ is oxidant)Moderate (Loss of leaving groups)Low (Loss of NOx)
E-Factor (Waste) Low (if solvent recycled)High (Solvent intensive)Very High (Acid waste)
Scalability Industrial (>1 Ton)Pilot (<100 kg)Lab Only (<1 kg)
Purity Potential 95-98% (Isomer issues)>99% (Regioselective)90-95% (Nitration byproducts)

Visualizations

Figure 1: Petrochemical Oxidation Pathway (Method A)

The stepwise oxidation of methyl groups is sterically hindered. The diagram illustrates the "zipper" mechanism where oxidation facilitates subsequent steps but can stall at the anhydride stage.

PetrochemicalOxidation Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Inter1 Methylbenzoic Acids (Intermediates) Prehnitene->Inter1 Co/Mn/Br, O2 180°C Inter2 Phthalide Intermediates (Lactonization) Inter1->Inter2 Partial Ox. Catalyst Co(III) / Mn(III) Regeneration Inter1->Catalyst Product This compound (Mellophanic Acid) Inter2->Product Hydrolysis/Ox.

Caption: Free-radical oxidation pathway of Prehnitene using the Amoco-type Co/Mn/Br catalyst system.

Figure 2: Bio-Based Synthesis Workflow (Method B)

This pathway highlights the transformation from a sugar-derived acid to the aromatic core via a pyrone intermediate.

BioBasedSynthesis Galactaric Galactaric Acid (Biomass) Pyrone 2-Pyrone Derivative (Dehydration) Galactaric->Pyrone Ac2O, NaOH 90°C DielsAlder Diels-Alder Adduct (+ Diethyl Fumarate) Pyrone->DielsAlder Diethyl Fumarate Reflux Aromatization Aromatization (- CO2) DielsAlder->Aromatization Spontaneous Mellophanic Mellophanic Acid (Final Product) Aromatization->Mellophanic Hydrolysis (NaOH) then HCl

Caption: Sustainable synthesis route converting Galactaric Acid to Mellophanic Acid via Diels-Alder cycloaddition.

References

  • Lyu, Q., Cai, Y., Wang, S., & Sun, W. (2020).[2] Experiments and Kinetic Modeling on the Co/Mn/Br Catalyzed Oxidation of Prehnitene to Mellophanic Acid in the Liquid Phase. Industrial & Engineering Chemistry Research, 59(44), 19226–19234. [Link]

  • Truscello, A., Colletti, S., Gambarotti, C., Ortenzi, M. A., Gazzotti, S., & Galimberti, M. S. (2023).[3] Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9721–9728. [Link][3]

  • Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158. [Link]

Sources

A Critical Review of Benzene-1,2,3,4-tetracarboxylic Acid: A Comparative Guide for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the ultimate properties and performance of novel materials. Among the myriad of options, aromatic polycarboxylic acids serve as fundamental cornerstones in the synthesis of high-performance polymers and functional porous materials. This guide provides a critical review and comparative analysis of Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid. We will delve into its applications, objectively compare its performance with key alternatives, and provide the supporting experimental data and protocols necessary for informed decision-making in your research and development endeavors.

This compound: An Overview of a Unique Isomer

This compound is one of three isomers of benzenetetracarboxylic acid, with the others being the more commonly utilized 1,2,4,5- (pyromellitic acid) and 1,2,3,5-isomers. The unique ortho- and meta-positioning of its four carboxylic acid groups on the benzene ring imparts distinct steric and electronic characteristics that influence its reactivity and the resulting material properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₀H₆O₈[1]
Molecular Weight 254.15 g/mol [1]
Appearance SolidGeneral Knowledge
Melting Point 264-267 °C (decomposition)[2]
pKa pK₁: 2.05, pK₂: 3.25, pK₃: 4.73, pK₄: 6.21 (at 25 °C)[2]

The staggered pKa values indicate a stepwise deprotonation of the four carboxylic acid groups, a factor that can be exploited in the controlled synthesis of coordination polymers and metal-organic frameworks (MOFs).

Application in High-Performance Polyimides: A Comparative Analysis

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] The choice of the tetracarboxylic acid dianhydride monomer is a key determinant of the final polymer's properties. Here, we compare polyimides derived from mellophanic dianhydride (from the 1,2,3,4-isomer) with those from its well-established isomer, pyromellitic dianhydride (PMDA), and other advanced dianhydrides.

The synthesis of polyimides from this compound typically proceeds via a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Caption: General two-step synthesis of polyimides from mellophanic dianhydride.

Comparative Performance Data of Polyimides

While extensive comparative data for polyimides derived from mellophanic dianhydride is still emerging, a study on its use as a chain extender for recycled PET (R-PET) provides valuable insights when compared to the industry-standard PMDA.[4]

PropertyR-PET (Control)R-PET + PMDAR-PET + MEDA (from this compound)
Young's Modulus (90-110 °C) -~20% increase vs. control~20% increase vs. control

This suggests that for certain applications, mellophanic dianhydride can perform on par with pyromellitic dianhydride. The choice between them may then be influenced by factors such as cost, availability, and specific processing requirements.

For broader context, the properties of polyimides derived from other common dianhydrides are presented below. It is important to note that the properties are highly dependent on the diamine used in the polymerization.

DianhydrideDiamineTensile Strength (MPa)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (°C)
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) p-Phenylene diamine (PDA)120-180>450>560
2,3,3′,4′-Biphenyltetracarboxylic dianhydride (a-BPDA) Various aromatic diamines92-145345-366523-605
2,3,6,7-Naphthalenetetracarboxylic Dianhydride (NTCDA) p-Phenylene diamine (PDA)High>400Excellent

Note: The data presented is a range compiled from various studies and is intended for comparative purposes.[5][6][7]

Experimental Protocol: Synthesis of Polyimide from Mellophanic Dianhydride

This protocol is adapted from studies on polyimide synthesis.[8][9]

  • Monomer Preparation: Ensure both mellophanic dianhydride and the chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) are of high purity and dry.

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere.

    • Once fully dissolved, slowly add an equimolar amount of mellophanic dianhydride in powder form to the stirred solution at room temperature.

    • Continue stirring at room temperature for 24 hours to allow for the formation of the viscous poly(amic acid) solution.

  • Film Casting:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and heat at 80 °C for 4 hours to remove the bulk of the solvent.

  • Thermal Imidization:

    • To convert the poly(amic acid) to the final polyimide, subject the film to a staged thermal curing process under a nitrogen atmosphere:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

    • Allow the film to cool slowly to room temperature before removal from the glass plate.

Application in Metal-Organic Frameworks (MOFs): A Tale of Two Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3] The geometry and functionality of the organic linker are paramount in determining the topology, porosity, and ultimately, the application of the resulting MOF.

This compound and its isomers are versatile linkers for MOF synthesis. A direct comparison between a MOF synthesized with 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC) and one with 1,2,4,5-benzenetetracarboxylic acid (BTCA), both with cobalt as the metal center, highlights the impact of the linker's structure on electrochemical performance for supercapacitor applications.[10]

Caption: General workflow for the solvothermal synthesis of a MOF.

Comparative Performance in Supercapacitors
LinkerSpecific Capacity (C g⁻¹)Energy Density (W h kg⁻¹)Power Density (W kg⁻¹)Cyclic Stability (% retention)
1,2,3,4-Cyclopentanetetracarboxylic acid (CPTC) with Co 100.323340095.4
1,2,4,5-Benzenetetracarboxylic acid (BTCA) with Co Lower than CPTCLower than CPTCLower than CPTCNot specified

The study indicates that the Co-CPTC based MOF demonstrated superior performance in a hybrid supercapacitor.[10] This highlights that while aromaticity in the linker is often sought for thermal stability, the flexibility and unique coordination modes of alicyclic linkers like CPTC can lead to enhanced electrochemical properties. This underscores the importance of considering non-aromatic alternatives in the design of functional materials.

Experimental Protocol: Ultrasonic Synthesis of a Ba(II)-based MOF with Benzene-1,2,4,5-tetracarboxylic acid

This protocol demonstrates a facile, room-temperature synthesis of a MOF.[3]

  • Reactant Preparation:

    • Prepare a solution of 2 mmol of Ba(NO₃)₂ in 75 mL of deionized water.

    • Prepare a solution of 0.2 mmol of Benzene-1,2,4,5-tetracarboxylic acid in 75 mL of CH₃CN.

  • Ultrasonic Synthesis:

    • Combine the two solutions in a sealed container.

    • Place the container in an ultrasonic bath for 6 hours.

    • During this time, slowly increase the temperature from room temperature to 80 °C.

  • Product Isolation:

    • After 6 hours, allow the reaction mixture to cool slowly to room temperature.

    • Collect the resulting white precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water.

    • Dry the product in an oven.

Other Promising Alternatives to this compound

The field of advanced materials is rich with a diverse array of building blocks. Beyond the direct isomers of benzenetetracarboxylic acid, other molecules offer unique advantages.

  • 1,2,3,4-Cyclopentanetetracarboxylic acid: As demonstrated, this alicyclic analogue can lead to materials with enhanced electrochemical performance.[10] Its dianhydride is also a valuable monomer for polyimides with good mechanical and thermal properties.[1]

  • Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPDA): The biphenyl unit in BPDA imparts rigidity and linearity to the polymer backbone, resulting in polyimides with exceptionally high tensile moduli and low coefficients of thermal expansion.[11]

  • Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) and its isomers: The larger, more rigid naphthalene core of NTDA leads to polyimides with very high glass transition temperatures, low thermal expansion, and excellent thermal stability.[7][12]

Conclusion and Future Outlook

This compound, while less explored than its 1,2,4,5-isomer, presents a compelling case for its utility in the synthesis of advanced materials. Its unique substitution pattern offers a different set of design rules for creating polymers and MOFs with tailored properties. The available data suggests that in certain applications, such as a chain extender for polyesters, its performance is comparable to the industry-standard pyromellitic acid derivatives.

However, a significant opportunity exists for a more thorough and direct comparative analysis of polyimides derived from mellophanic dianhydride against a wider range of commercially available dianhydrides. Such studies, focusing on a consistent set of aromatic diamines and standardized testing protocols, would provide invaluable data for materials scientists and engineers.

Furthermore, the exploration of this compound as a linker in MOFs for applications beyond energy storage, such as gas separation and catalysis, remains a fertile ground for discovery. The subtle differences in coordination geometry and electronic properties endowed by this particular isomer could lead to the development of novel materials with unprecedented performance.

Ultimately, the choice of a molecular building block is a balance of desired properties, synthetic accessibility, and cost. This guide has aimed to provide the critical data and comparative context to empower researchers to make informed decisions and to highlight the potential of this compound as a valuable, if underutilized, tool in the advanced materials toolkit.

References

  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. (n.d.). Retrieved from [Link]

  • Microstructure and properties of 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA)‐p‐phenylene diamine (PDA) polyimide/poly(vinylsilsesquioxane) hybrid nanocomposite films. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(20), 5189-5199.
  • Iqbal, M. Z., Zakir, A., Shaheen, M., Khizar, A., Yusuf, K., Iqbal, M. J., Ahmad, Z., & Sharif, S. (2024). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. RSC Advances, 14(2), 1009-1018.
  • Not available.
  • Rahimi, T., & Ghasemzadeh, H. (2018). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba(II)-Based MOF by Ultrasonic Method. Molbank, 2018(4), M1011.
  • Yamaguchi, H. (n.d.). Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhydrides and Phenylenediamines. Retrieved from [Link]

  • Not available.
  • Not available.
  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applic
  • Ding, M., Yang, S., & Li, Z. (2002). Polyimides Derived from Mellophanic Dianhydride. Macromolecules, 35(23), 8638–8644.
  • Not available.
  • Not available.
  • Not available.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mori, H., & Nakao, H. (n.d.). 2,3,6,7-Naphthalenetetracarboxylic Dianhydride (NTCDA) as a Monomer for Polyimide. JFE Technical Report, (6).
  • Fredi, G., Dalla Torre, A., Bikiaris, D. N., & Messori, M. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9635–9646.
  • Not available.
  • Not available.
  • Hasegawa, M., & Horii, M. (2007). Low-CTE polyimides derived from 2,3,6,7-naphthalenetetracarboxylic dianhydride. Polymer Journal, 39(6), 575-586.
  • Not available.
  • Not available.

Sources

×

Retrosynthesis Analysis

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Benzene-1,2,3,4-tetracarboxylic acid

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